Product packaging for beta-D-Glucose(Cat. No.:CAS No. 9010-72-4)

beta-D-Glucose

Cat. No.: B3431429
CAS No.: 9010-72-4
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-UHFFFAOYSA-N
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Description

Beta-D-Glucose (CAS 492-61-5) is a high-purity monosaccharide that serves as a fundamental building block in biochemical and metabolic research. As the most abundant carbohydrate in nature, it is a primary energy source for living organisms and a key precursor for synthesizing complex polysaccharides like cellulose and glycogen . In research settings, this compound is extensively used to study cellular energy metabolism, including the processes of glycolysis and gluconeogenesis . Its role extends to enzymatic studies, where it acts as a substrate for β-glucosidases—enzymes critical in biofuel production for hydrolyzing cellobiose into fermentable sugars . The mechanism of action for this compound begins with its cellular uptake via glucose transporters (GLUT proteins). Once inside the cell, it is phosphorylated by enzymes such as hexokinase to glucose-6-phosphate, which traps it within the cell and initiates its metabolic journey . This product is also valuable in biotechnological applications, including the development of biofuels and as a component in fermentation processes . Recent studies also explore its use as an additive to enhance performance in metal-air battery systems . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B3431429 beta-D-Glucose CAS No. 9010-72-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858960
Record name Hexopyranose
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Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42752-07-8, 579-36-2, 2280-44-6, 39392-65-9, 10257-28-0
Record name Hexopyranose
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Record name D-Allopyranose
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Physiological and Biological Significance of Beta D Glucose

Role in Cellular Energy Homeostasis

As a primary energy source for living organisms, beta-D-glucose is a key player in cellular energy homeostasis. caymanchem.com Its breakdown through various metabolic pathways provides the necessary energy for cellular functions.

This compound is a fundamental substrate for the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. The process begins with glycolysis, a series of ten enzymatic reactions that occur in the cytoplasm of virtually all cells. nih.govkhanacademy.org In this pathway, a molecule of glucose is converted into two molecules of pyruvate (B1213749). nih.govkhanacademy.org This initial breakdown of glucose yields a net gain of two ATP molecules and two molecules of NADH, an electron carrier. lumenlearning.comusp.br

Under aerobic conditions, the pyruvate molecules enter the mitochondria to undergo the citric acid cycle (also known as the Krebs cycle) and oxidative phosphorylation. lumenlearning.comwikipedia.org The complete oxidation of one molecule of glucose through cellular respiration can generate a theoretical maximum of 36 to 38 ATP molecules, although the actual yield is typically between 30 and 32 ATP. lumenlearning.comahajournals.orglibretexts.org The initial step in glycolysis, the phosphorylation of glucose to glucose-6-phosphate, can utilize both alpha- and this compound. nih.govlibretexts.org

Interactive Data Table: ATP Yield from Glucose Metabolism
Metabolic PathwayNet ATP Yield per Glucose Molecule (Approximate)Location in Eukaryotic Cells
Glycolysis2 ATPCytosol
Citric Acid Cycle2 ATP (or GTP equivalent)Mitochondrial Matrix
Oxidative Phosphorylation26-28 ATPInner Mitochondrial Membrane
Total Aerobic Respiration 30-32 ATP -

The metabolism of this compound is intricately linked with the metabolism of other energy sources, namely fatty acids and amino acids. wikipedia.orgnih.gov This interplay, often referred to as the glucose-fatty acid cycle or Randle cycle, allows cells to adapt to varying nutrient availability. wikipedia.org When glucose levels are high, its breakdown products can inhibit the oxidation of fatty acids. nih.gov Conversely, when fatty acid levels are elevated, their breakdown products can suppress glucose metabolism. wikipedia.orgnih.gov This reciprocal regulation ensures that the body can efficiently switch between carbohydrate and fat metabolism based on the prevailing nutritional state. ahajournals.org

Amino acids also contribute to this metabolic network. nih.govnih.gov Certain amino acids, known as glucogenic amino acids, can be converted into glucose through gluconeogenesis, providing a crucial source of glucose when carbohydrate intake is low. Other amino acids can be converted into intermediates of the citric acid cycle, directly entering the central energy-producing pathway. biorxiv.org This metabolic flexibility is essential for maintaining energy homeostasis under diverse physiological conditions, such as fasting, exercise, and changes in dietary composition. nih.govcambridge.org

Substrate for Adenosine Triphosphate Production

Structural and Functional Roles in Biological Systems

Beyond its role as an energy source, this compound is a fundamental building block for essential structural polymers in various organisms.

In plants, this compound is the monomeric unit of cellulose (B213188), the most abundant organic polymer on Earth. libretexts.orgwalshmedicalmedia.comvedantu.comresearchgate.net Long, linear chains of this compound molecules are linked together by β-1,4-glycosidic bonds to form cellulose microfibrils. libretexts.orgresearchgate.netasm.org These microfibrils are the primary structural component of plant cell walls, providing immense tensile strength and rigidity. walshmedicalmedia.comlabroots.comresearchgate.net This strength is crucial for maintaining cell shape, supporting the plant against gravity, and protecting it from mechanical stress and pathogens. walshmedicalmedia.comresearchgate.net

Despite their strength, plant cell walls must also be flexible to allow for cell growth and expansion. labroots.cominnovations-report.com Research has shown that the arrangement of cellulose microfibrils, along with other cell wall components like hemicelluloses and pectins, allows for a balance between rigidity and extensibility. labroots.cominnovations-report.comnews-medical.net The cellulose chains can slide against one another, enabling the cell wall to stretch without breaking. labroots.com Furthermore, the structure of the cell wall, with its network of cellulose fibers, plays a role in the transport of water and nutrients throughout the plant. walshmedicalmedia.comstudyclix.iegatech.edunih.govacs.org

Interactive Data Table: Key Components of Plant Cell Walls
ComponentMonomer(s)Primary Function
CelluloseThis compoundProvides tensile strength and rigidity
HemicelluloseVarious sugars (e.g., Xylose, Mannose)Cross-links cellulose microfibrils, contributes to flexibility
PectinGalacturonic acid and other sugarsForms a gel-like matrix, controls wall porosity
LigninPhenylpropanoid unitsProvides waterproofing and compressive strength in woody tissue

This compound is also a key component in the formation of bacterial biofilms, which are structured communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances. portlandpress.comcaister.com In many bacterial species, cellulose, synthesized from this compound units, is a major component of this biofilm matrix. asm.orgportlandpress.comcaister.comnih.gov

The cellulose fibers within the biofilm provide a structural scaffold, contributing to the biofilm's three-dimensional architecture and stability. portlandpress.comnih.gov This matrix encases the bacterial cells, protecting them from environmental stresses such as antibiotics and the host immune system. nih.gov The production of cellulose and other exopolysaccharides is a crucial step in the initial attachment of bacteria to surfaces and the subsequent development of a mature biofilm. nih.govoup.com

Plant Cell Wall Components: Strength, Flexibility, and Transport

Anomeric Specificity in Biological Processes

Glucose exists in two cyclic forms, or anomers, known as alpha-D-glucose and this compound, which differ in the orientation of the hydroxyl group at the anomeric carbon (C1). caymanchem.combiologynotesonline.comalgoreducation.comwikipedia.org This seemingly minor structural difference has significant implications for biological processes, as many enzymes exhibit a preference for one anomer over the other. biologynotesonline.comalgoreducation.com

For instance, studies on hexokinase and glucokinase, the enzymes that catalyze the first step of glycolysis, have revealed distinct anomeric specificities. capes.gov.brnih.govnih.gov Liver glucokinase, for example, shows a higher reaction velocity with this compound, while liver hexokinase has a higher affinity for alpha-D-glucose. capes.gov.brnih.govnih.gov This enzymatic selectivity suggests that the anomeric form of glucose can influence the rate and regulation of metabolic pathways. scirp.orgtandfonline.com

Furthermore, the anomeric configuration is critical in the structure of polysaccharides. Starch, the primary energy storage polysaccharide in plants, is composed of alpha-D-glucose units, while cellulose, the structural polysaccharide, is made of this compound units. caymanchem.comlibretexts.orgvedantu.com This difference in linkage results in vastly different three-dimensional structures and properties, highlighting the profound impact of anomeric specificity on the function of biological macromolecules. libretexts.org The preference of different tissues for transporting and metabolizing either the alpha or beta anomer further underscores the metabolic importance of this stereochemical distinction. jofem.orgub.edu

Tissue-Specific Anomer Utilization and Preference

Different tissues demonstrate a clear preference for transporting and metabolizing a specific anomer of glucose, a phenomenon linked to the expression of different glucose transporter (GLUT) isoforms. jofem.org Tissues such as the brain, retina, erythrocytes, and lens cells preferentially take up this compound. jofem.org This preference is thought to be associated with the expression of GLUT1 and GLUT3 transporters. jofem.orgub.edu For instance, studies on rat erythrocytes have shown that the beta-anomer of glucose is not only transported more rapidly into the cells but is also metabolized to lactate (B86563) at a higher rate compared to the alpha-anomer. nih.gov The primary determinant for this preference in erythrocytes is the higher velocity of phosphorylation of the beta-anomer by the enzyme hexokinase. nih.gov

Conversely, tissues like the liver, pancreatic β-cells, skeletal muscle, and adipose tissue appear to favor the alpha-anomer, a preference linked to GLUT2 and GLUT4 transporters. jofem.orgub.edu The intestinal transport of glucose via the sodium-glucose cotransporter (SGLT1) also shows a preference for the beta-anomer of glucose conjugates. nih.gov This tissue-specific anomeric preference suggests a tailored physiological approach to glucose transport and utilization, where the structural form of glucose is as critical as its concentration. jofem.org

Tissue-Specific Anomeric Preference of D-Glucose
Preferred AnomerTissuesAssociated Glucose Transporter (Hypothesized)Reference
This compoundBrain, Retina, Erythrocytes, Lens CellsGLUT1, GLUT3 jofem.org
Alpha-D-GlucoseLiver, Pancreas β-cells, Skeletal Muscle, Adipose TissueGLUT2, GLUT4 jofem.org

Implications for Glucose Sensing and Metabolism

The specific structure of glucose anomers has significant implications for glucose sensing, particularly in pancreatic β-cells, which are central to regulating blood glucose levels through insulin (B600854) secretion. wikipedia.orgfrontiersin.org The enzyme glucokinase (GK) acts as the primary glucose sensor in these cells. oup.comwikipedia.org It phosphorylates glucose to glucose-6-phosphate, which is the first and rate-limiting step of glycolysis in β-cells. pnas.org This metabolic process increases the intracellular ATP/ADP ratio, leading to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and ultimately, the secretion of insulin. nih.govpancreapedia.org

While hexokinase can phosphorylate both alpha- and this compound, research suggests that the anomeric form of glucose can influence the signaling cascade for insulin release. ub.edu Some studies propose that alpha-D-glucose is a more potent signal for glucose-sensing cells. jofem.org For example, experiments using isolated perfused rat pancreas demonstrated that the alpha-anomer of D-glucose was significantly more effective than the beta-anomer at inducing insulin release and suppressing glucagon (B607659) secretion. diabetesjournals.org

Research Findings on Anomeric Effects on Pancreatic Hormone Secretion
Glucose AnomerEffect on Insulin SecretionEffect on Glucagon SecretionExperimental ModelReference
alpha-D-GlucoseSignificantly more potent in inducing release compared to beta-anomerSignificantly more potent in inhibiting secretion compared to beta-anomerIsolated perfused rat pancreas diabetesjournals.org
This compoundLess potent in inducing release compared to alpha-anomerLess potent in inhibiting secretion compared to alpha-anomerIsolated perfused rat pancreas diabetesjournals.org

Metabolic Pathways Involving Beta D Glucose and Its Derivatives

Central Carbohydrate Metabolism

Beta-D-glucose and its phosphorylated form, this compound 6-phosphate, are pivotal molecules that stand at the crossroads of several major metabolic routes. umaryland.eduhmdb.ca These pathways are responsible for energy production, biosynthesis of essential molecules, and storage of glucose for future energy needs.

Glycolysis and Pyruvate (B1213749) Formation

Glycolysis is a fundamental and ancient metabolic pathway that breaks down glucose to extract energy for the cell. khanacademy.orgwikipedia.org It is a series of ten enzyme-catalyzed reactions that convert a single molecule of the six-carbon glucose into two molecules of the three-carbon pyruvate. khanacademy.orgwikipedia.org This process occurs in the cytosol of cells and does not require oxygen, making it a universal energy-yielding pathway found in the vast majority of living organisms. khanacademy.org

The initial step in glycolysis involves the phosphorylation of glucose to form glucose-6-phosphate, a reaction that traps the glucose molecule within the cell. lumenlearning.com This is followed by a series of reactions that can be broadly divided into two phases: an energy investment phase and an energy payoff phase. khanacademy.orglibretexts.org In the investment phase, two molecules of ATP are consumed to energize the glucose molecule, which is then split into two three-carbon sugars. khanacademy.org The payoff phase sees these three-carbon sugars converted to pyruvate, generating a net of two ATP and two NADH molecules for each glucose molecule that enters the pathway. khanacademy.orgnih.gov Pyruvate, the end product of glycolysis, can then be further metabolized in the citric acid cycle to generate more ATP in the presence of oxygen, or be converted to lactate (B86563) or alcohol in anaerobic conditions. lumenlearning.comnih.gov

Gluconeogenesis Intermediates

Gluconeogenesis is the metabolic process of synthesizing glucose from non-carbohydrate precursors. slideshare.net This pathway is crucial for maintaining blood glucose levels during periods of fasting, starvation, or low carbohydrate intake. slideshare.netnih.gov While glycolysis breaks down glucose, gluconeogenesis builds it up, and although they share some enzymes, gluconeogenesis is not simply the reverse of glycolysis. slideshare.net

Several intermediates in the glycolytic pathway are also part of gluconeogenesis. Key non-carbohydrate precursors that can be converted into these intermediates include lactate, glycerol (B35011), and certain amino acids. slideshare.netuonbi.ac.ke For instance, lactate can be converted to pyruvate, and glycerol can be converted to a glycolytic intermediate. uonbi.ac.ke These molecules then enter the gluconeogenic pathway and are converted back into glucose. slideshare.net This process predominantly occurs in the liver and to a lesser extent in the kidneys. slideshare.netwikipedia.org

Pentose (B10789219) Phosphate (B84403) Pathway and Cofactor Generation

The pentose phosphate pathway (PPP) is a metabolic route parallel to glycolysis that is crucial for the generation of the reducing equivalent NADPH and the synthesis of pentose sugars. wikipedia.org This pathway, also known as the phosphogluconate pathway or the hexose (B10828440) monophosphate shunt, starts with glucose-6-phosphate, an intermediate derived from this compound. wikipedia.orgkhanacademy.org

The PPP consists of two main phases: an oxidative phase and a non-oxidative phase. wikipedia.org In the oxidative phase, glucose-6-phosphate is oxidized, leading to the production of two molecules of NADPH for every molecule of glucose-6-phosphate that enters the pathway. wikipedia.org NADPH is a critical cofactor in a variety of anabolic reactions, including fatty acid and steroid synthesis, and it also plays a vital role in protecting cells from oxidative damage. wikipedia.orgunivr.it This phase also results in the formation of ribulose-5-phosphate. wikipedia.org

The non-oxidative phase of the PPP involves the interconversion of pentose sugars, leading to the production of ribose-5-phosphate, a crucial precursor for the synthesis of nucleotides (the building blocks of DNA and RNA). wikipedia.org This phase can also regenerate glycolytic intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, linking the PPP back to glycolysis.

Glycogen (B147801) and Sucrose (B13894) Metabolism

Glycogen Metabolism: In animals, excess glucose is stored in the form of glycogen, a large, branched polymer of glucose. sarchemlabs.com The synthesis of glycogen, known as glycogenesis, and its breakdown, called glycogenolysis, are central to maintaining glucose homeostasis. When energy levels are high, this compound is converted to glycogen for storage, primarily in the liver and muscles. sarchemlabs.com Conversely, during periods of energy demand, glycogen is broken down to release glucose. sarchemlabs.com The initial step in both the synthesis and breakdown of glycogen from glucose involves the formation of glucose-6-phosphate. nih.gov For glycogen synthesis, glucose-6-phosphate is converted to glucose-1-phosphate, which is then activated to UDP-glucose, the direct precursor for glycogen synthesis. nih.govnih.gov During glycogenolysis, glycogen is broken down to glucose-1-phosphate, which is then converted to glucose-6-phosphate. nih.gov This glucose-6-phosphate can then enter glycolysis to provide energy or, in the liver, be dephosphorylated to glucose and released into the bloodstream. wikipedia.orgnih.gov

Sucrose Metabolism: Sucrose, a common disaccharide, is composed of glucose and fructose (B13574). wikipedia.org In many organisms, including humans, the digestion of sucrose begins with its breakdown into its constituent monosaccharides, alpha-D-glucose and beta-D-fructose. nih.govnih.gov This process is catalyzed by enzymes such as sucrase or isomaltase. wikipedia.org The released glucose can then be absorbed and enter the metabolic pathways described above. Plants synthesize sucrose as an end product of photosynthesis, using UDP-glucose and fructose 6-phosphate as precursors. wikipedia.org

Phosphorylation of this compound

The entry of this compound into cellular metabolism is initiated by its phosphorylation, a critical step that has several important consequences.

Formation of this compound 6-Phosphate

Upon entering a cell, this compound is rapidly phosphorylated to form this compound 6-phosphate. lumenlearning.comecmdb.ca This reaction is catalyzed by the enzyme hexokinase, or in the liver, by glucokinase. lumenlearning.com The phosphorylation involves the transfer of a phosphate group from an ATP molecule to the glucose molecule, resulting in the formation of this compound 6-phosphate and ADP. umaryland.eduymdb.ca

This initial phosphorylation serves two primary purposes. Firstly, the addition of the negatively charged phosphate group traps the glucose molecule inside the cell, as it cannot easily cross the cell membrane. umaryland.eduhmdb.caecmdb.ca Secondly, this conversion maintains a low intracellular concentration of free glucose, which facilitates the continued uptake of glucose from the bloodstream down its concentration gradient. lumenlearning.com this compound 6-phosphate is a central metabolite that can then be channeled into one of several metabolic pathways, including glycolysis for energy production, the pentose phosphate pathway for the synthesis of NADPH and pentoses, or glycogen synthesis for storage. umaryland.eduecmdb.ca

Hexokinase-Mediated Phosphorylation

The initial and pivotal step in the metabolism of this compound is its phosphorylation to glucose 6-phosphate. This reaction is catalyzed by a class of enzymes known as hexokinases. wikidoc.org By converting glucose to a charged molecule, this phosphorylation effectively traps glucose within the cell, as the phosphorylated product cannot easily cross the cell membrane. wikidoc.org This irreversible step commits glucose to intracellular metabolism, primarily glycolysis or the pentose phosphate pathway. wikidoc.orgnih.gov

There are several isoforms of hexokinase, with hexokinases I, II, and III being allosterically inhibited by the product of the reaction, glucose 6-phosphate. uniprot.orgnih.gov This feedback mechanism ensures that the rate of glucose phosphorylation is tightly coupled to the cell's energy needs. Hexokinase II, in particular, is the predominant isoform in insulin-sensitive tissues like the heart, skeletal muscle, and adipose tissue. nih.govnih.gov Besides its catalytic role, hexokinase II is also implicated in cell survival pathways. nih.gov

The phosphorylation reaction involves the transfer of a phosphate group from adenosine (B11128) triphosphate (ATP) to the hydroxyl group on the sixth carbon of the glucose molecule. wikidoc.org This reaction requires the presence of a magnesium ion (Mg²⁺) as a cofactor to complex with the phosphate groups of ATP. libretexts.org

Table 1: Key Features of Hexokinase-Mediated Phosphorylation

FeatureDescription
Enzyme Hexokinase (various isoforms)
Substrate This compound
Product Glucose 6-Phosphate
Co-substrate ATP
Cofactor Mg²⁺
Regulation Allosteric inhibition by Glucose 6-Phosphate (Hexokinases I, II, III)
Cellular Location Cytoplasm, Mitochondrion outer membrane uniprot.org

Glucokinase Activity and Glucose Sensing

Glucokinase, also known as hexokinase IV, is a specialized isoform of hexokinase that plays a crucial role in glucose homeostasis. wikidoc.orgresearchgate.net Unlike other hexokinases, glucokinase has a lower affinity for glucose and is not inhibited by its product, glucose 6-phosphate. researchgate.netdiabetesjournals.org These unique kinetic properties allow glucokinase to function as a glucose sensor, responding to changes in blood glucose concentrations within the physiological range. nih.govfrontiersin.org

Primarily found in pancreatic beta-cells and liver cells (hepatocytes), glucokinase is a key regulator of insulin (B600854) secretion and hepatic glucose metabolism. drugbank.comnih.gov In pancreatic beta-cells, the rate of glucose phosphorylation by glucokinase is the rate-limiting step for glucose-stimulated insulin secretion. frontiersin.org As blood glucose levels rise, the increased activity of glucokinase leads to higher rates of glycolysis, an increase in the ATP/ADP ratio, and ultimately, the release of insulin. nih.gov

In the liver, glucokinase facilitates the uptake and storage of glucose as glycogen, particularly after a carbohydrate-rich meal when blood glucose levels are high. researchgate.netwikipedia.org The activity of glucokinase in the liver is indirectly regulated by fructose 6-phosphate and fructose 1-phosphate through the glucokinase regulatory protein (GKRP).

Table 2: Comparison of Hexokinase and Glucokinase

CharacteristicHexokinase (I-III)Glucokinase (Hexokinase IV)
Tissue Distribution Most tissuesPancreatic beta-cells, Liver, Brain, Enteroendocrine cells nih.gov
Kₘ for Glucose Low (high affinity)High (low affinity) wikidoc.org
Vₘₐₓ LowHigh
Inhibition by G6P YesNo diabetesjournals.org
Primary Function Glucose metabolism in most cellsGlucose sensing and regulation of insulin secretion and hepatic glucose uptake

Oxidation of this compound

The complete oxidation of this compound is a central energy-yielding process in most organisms. This process begins with glycolysis, where a molecule of glucose is broken down into two molecules of pyruvate. nih.gov This pathway occurs in the cytoplasm and consists of a series of enzymatic reactions that also produce a net gain of ATP and NADH. nih.gov

Under aerobic conditions, the pyruvate generated from glycolysis is transported into the mitochondria. Here, it is converted to acetyl-CoA, which then enters the citric acid cycle (also known as the Krebs cycle). lumenlearning.com Within the citric acid cycle, acetyl-CoA is completely oxidized to carbon dioxide, generating more ATP, NADH, and FADH₂. interchim.com

In the absence of sufficient oxygen (anaerobic conditions), pyruvate can be converted to lactate in animals to regenerate NAD⁺, allowing glycolysis to continue producing a small amount of ATP. wikipedia.org

Interconversion with Other Sugars

Isomerization of Glucose 6-Phosphate

Following its formation, glucose 6-phosphate can be reversibly isomerized to fructose 6-phosphate. This reaction is the second step of glycolysis and is catalyzed by the enzyme glucose-6-phosphate isomerase (GPI), also known as phosphoglucose (B3042753) isomerase (PGI) or phosphohexose isomerase (PHI). nzytech.comwikipedia.org This isomerization is a critical link between glycolysis and other metabolic pathways, including the pentose phosphate pathway. taylorandfrancis.com

The reaction proceeds through an enediol intermediate. libretexts.org The enzyme first catalyzes the opening of the pyranose ring of glucose 6-phosphate to its open-chain form. wikipedia.org Subsequently, a proton is transferred from the C2 carbon to the C1 carbon, forming the open-chain ketose, fructose 6-phosphate, which then closes to its furanose ring form. wikipedia.org The reaction is readily reversible, and its direction is determined by the relative concentrations of the substrate and product. wikipedia.org

Pyranosidic and Furanosidic Interconversions in Metabolic Contexts

The interconversion between pyranose (six-membered) and furanose (five-membered) ring structures of sugars is a fundamental aspect of carbohydrate chemistry and metabolism. While glucose typically exists in the stable pyranose form, its isomer, fructose, can exist in both pyranose and furanose forms. In metabolic pathways, fructose is primarily utilized as fructose 6-phosphate and fructose 1,6-bisphosphate, which exist in the furanose form.

The isomerization of glucose 6-phosphate (a pyranose) to fructose 6-phosphate (a furanose) by glucose-6-phosphate isomerase is a key example of a pyranosidic to furanosidic interconversion in a metabolic context. wikipedia.org This conversion is essential for the subsequent phosphorylation at the C1 position to form fructose 1,6-bisphosphate, a committed step in glycolysis.

Furthermore, the pentose phosphate pathway involves the interconversion of various five-carbon sugars, which can exist in furanose forms. mtoz-biolabs.com These interconversions are crucial for the synthesis of nucleotides and other essential biomolecules. mtoz-biolabs.com The flexibility of sugar structures to interconvert between pyranose and furanose rings allows for the diverse range of metabolic reactions necessary for cellular function. In some complex carbohydrates, such as those found in plant cell walls, sugars like arabinose can exist in the furanose form (arabinofuranose). researchgate.net

Cellular Transport Mechanisms of Beta D Glucose

Facilitated Diffusion Glucose Transporters (GLUTs)

The GLUT family of proteins, also known as the SLC2A family, are integral membrane proteins that facilitate the transport of glucose and related hexoses across the plasma membrane. wikipedia.org This process is known as facilitated diffusion, a passive transport mechanism that moves glucose down its concentration gradient without the expenditure of metabolic energy. wikipedia.org GLUT proteins are characterized by a structure containing 12 transmembrane helices, with both the amino and carboxyl termini located on the cytoplasmic side of the membrane. wikipedia.org The transport mechanism is described by an alternate conformation model, where the transporter exposes a single glucose-binding site to either the exterior or the interior of the cell, and the binding of glucose induces a conformational change that results in its translocation across the membrane. wikipedia.org

GLUT1 and GLUT2 in Pancreatic Beta-Cells

The regulation of insulin (B600854) secretion from pancreatic beta-cells is critically dependent on the cellular uptake of glucose. In these cells, both GLUT1 and GLUT2 play significant, albeit species-specific, roles. In rodent beta-cells, GLUT2 is the predominant glucose transporter. nih.govoup.com It is a low-affinity (Kₘ ≈ 15–20 mmol/l), high-capacity transporter, which means that the rate of glucose entry is proportional to the extracellular glucose concentration within the physiological range. nih.gov This characteristic is essential for glucose sensing and the subsequent glucose-stimulated insulin secretion (GSIS). oup.comresearchgate.net

In contrast, human pancreatic beta-cells primarily express the high-affinity glucose transporter GLUT1 (Kₘ ≈ 6 mmol/L), with lower levels of GLUT2 expression. researchgate.netdiabetesjournals.org Studies have shown that a significant majority of adult human beta-cells express GLUT1, while a smaller subpopulation co-expresses both GLUT1 and GLUT2. diabetesjournals.org This suggests that both GLUT1 and GLUT2 contribute to glucose uptake in human beta-cells. nih.gov The higher affinity of GLUT1 in human beta-cells correlates with the lower glucose set point for insulin secretion in humans compared to rodents. researchgate.netdiabetesjournals.org Despite these differences, the fundamental principle remains that glucose transport into the beta-cell is a crucial step for initiating the metabolic signals that lead to insulin release. researchgate.net

GLUT3 in Neuronal Glucose Uptake

The brain has a high metabolic rate and relies almost exclusively on a continuous supply of glucose for its energy needs. physiology.org GLUT3 is the primary glucose transporter in neurons and is often referred to as the "neuronal glucose transporter". nih.govmdpi.com It is a high-affinity transporter (Kₘ ≈ 1.4 mM for 2-deoxy-glucose), which ensures a constant and stable supply of glucose to neurons, even when blood glucose levels are relatively low. nih.govnih.gov This high affinity is critical for maintaining normal brain function. nih.gov

GLUT3 is ubiquitously expressed in neurons throughout the brain, where it is found in neurites, dendrites, and cell bodies. mdpi.com Its expression levels are correlated with local cerebral glucose utilization, indicating its importance in meeting the energy demands of neuronal activity. physiology.org The regulation of GLUT3 is influenced by factors such as synaptic activity and certain hormones. nih.govresearchgate.net For instance, insulin has been suggested to stimulate the translocation of GLUT3 from intracellular compartments to the plasma membrane, thereby increasing neuronal glucose uptake. mdpi.com

Tissue-Specific Distribution and Functional Diversity of GLUTs

The various GLUT isoforms exhibit distinct tissue distributions and kinetic properties, which reflect their specific physiological roles in glucose metabolism. wikipedia.orgnih.gov This diversity allows for precise regulation of glucose uptake in different tissues under various physiological conditions. The table below summarizes the distribution and functions of several key GLUT transporters.

TransporterKey Tissue DistributionSubstratesFunctional Significance
GLUT1 Erythrocytes, blood-brain barrier, placenta, fetal tissues. wikipedia.orgub.eduGlucose, Galactose, Mannose, Glucosamine. gjmpbu.orgResponsible for basal glucose uptake in most cells and transport across barrier tissues. wikipedia.org
GLUT2 Liver, pancreatic beta-cells, small intestine (basolateral membrane), kidney tubules. wikipedia.orgub.eduGlucose, Galactose, Fructose (B13574). wikipedia.orgBidirectional transporter involved in glucose sensing in the pancreas and glucose release from the liver. wikipedia.org
GLUT3 Neurons, brain. nih.govnih.govGlucose, Galactose, Mannose, Maltose, Xylose. nih.govHigh-affinity transport ensures a constant glucose supply to the brain. nih.gov
GLUT4 Skeletal muscle, cardiac muscle, adipose tissue. nih.govub.eduGlucose, Glucosamine, Dehydroascorbic acid. nih.govInsulin-regulated transporter responsible for postprandial glucose uptake in muscle and fat. ub.edu
GLUT5 Small intestine (apical membrane), testes, kidney. nih.govFructose. mdpi.comPrimarily a fructose transporter.
GLUT7 Small intestine, colon, testis, prostate. nih.govGlucose, Fructose. nih.govHigh-affinity transporter for both glucose and fructose. nih.gov
GLUT9 Kidney (proximal tubule), liver, placenta. nih.govUric acid, Glucose, Fructose. nih.govnih.govPrimarily involved in uric acid transport.
GLUT11 Heart, skeletal muscle, kidney, placenta, adipose tissue, pancreas. nih.govGlucose, Fructose. nih.govTransports both glucose and fructose; exists in multiple isoforms with tissue-specific expression. nih.gov

Sodium-Glucose Co-transporters (SGLTs)

In contrast to the passive transport mediated by GLUTs, the SGLT family of transporters facilitates the movement of glucose against its concentration gradient. wikipedia.org This is an active transport process that is crucial for the absorption and reabsorption of glucose in specific tissues.

Mechanisms of Active Glucose Transport

SGLTs are symporters that couple the transport of glucose to the transport of sodium ions (Na⁺) down their electrochemical gradient. wikipedia.orgoup.com This process is a form of secondary active transport, as it does not directly consume ATP. wikipedia.org Instead, it relies on the low intracellular Na⁺ concentration maintained by the Na⁺/K⁺-ATPase pump, which is located on the basolateral membrane of the cell and actively extrudes Na⁺ in an ATP-dependent manner. wikipedia.orgoup.com

The mechanism involves the binding of Na⁺ to the SGLT protein, which increases the transporter's affinity for glucose and allows glucose to bind. oup.com Following the binding of both Na⁺ and glucose, the transporter undergoes a conformational change, moving the substrates to the intracellular side of the membrane, where they are released into the cytoplasm. oup.com The transporter then reorients to its outward-facing conformation to repeat the cycle. oup.com

Role in Renal and Intestinal Glucose Reabsorption

SGLT proteins are vital for glucose homeostasis, primarily through their functions in the small intestine and the kidneys.

In the small intestine , SGLT1 is the primary transporter responsible for the absorption of dietary glucose and galactose from the intestinal lumen into the enterocytes. imrpress.comemjreviews.com SGLT1 is a high-affinity, low-capacity transporter that couples the transport of one glucose molecule to two sodium ions. oup.comimrpress.com Once inside the enterocyte, glucose exits into the bloodstream via the GLUT2 transporter on the basolateral membrane. imrpress.com

In the kidneys , SGLT1 and SGLT2 are responsible for reabsorbing virtually all of the glucose that is filtered by the glomeruli, preventing its loss in the urine. wikipedia.orge-dmj.org SGLT2 is a low-affinity, high-capacity transporter located in the S1 and S2 segments of the proximal tubule and is responsible for reabsorbing approximately 90% of the filtered glucose. wikipedia.orge-dmj.org The remaining 10% is reabsorbed by the high-affinity SGLT1 transporter in the S3 segment of the proximal tubule. diabetesjournals.orgnih.gov This efficient reabsorption mechanism ensures that this essential energy source is conserved.

Regulation of Glucose Transport

The transport of beta-D-glucose across the cell membrane is a tightly regulated process, crucial for maintaining glucose homeostasis within the body. sci-hub.seopenaccessjournals.com This regulation is primarily orchestrated by a complex interplay of hormones and intracellular signaling pathways that modulate the activity and localization of glucose transporter proteins (GLUTs). sci-hub.seiomcworld.com

Hormonal Regulation

The endocrine system, particularly the pancreatic hormones, plays a pivotal role in regulating blood glucose levels. atrainceu.com Insulin and glucagon (B607659) are the two principal hormones with opposing actions that ensure a stable supply of glucose to the cells. openaccessjournals.comiomcworld.com

Insulin: Following a meal, the rise in blood glucose concentration stimulates the pancreatic beta-cells to secrete insulin. openaccessjournals.comatrainceu.com Insulin acts as a key anabolic hormone, promoting the uptake and storage of glucose in insulin-sensitive tissues like skeletal muscle, adipose tissue, and the liver. sci-hub.seresearchgate.net A primary mechanism of insulin action is the translocation of GLUT4, the main insulin-responsive glucose transporter, from intracellular storage vesicles to the plasma membrane. mdpi.comresearchgate.net This process significantly increases the number of functional transporters on the cell surface, thereby enhancing glucose uptake. researchgate.netmedscape.org The binding of insulin to its receptor, an receptor tyrosine kinase (RTK), initiates a cascade of intracellular signaling events. open.edutandfonline.com This includes the activation of pathways involving Insulin Receptor Substrate-1 (IRS-1), phosphatidylinositol 3-kinase (PI3K), and the protein kinase Akt (also known as Protein Kinase B or PKB). open.edufrontiersin.org Akt, in turn, is a key regulator that promotes the movement of GLUT4-containing vesicles to the cell surface. frontiersin.orgresearchgate.netwjgnet.com

Glucagon: When blood glucose levels fall, such as during fasting, the pancreatic alpha-cells release glucagon. openaccessjournals.comatrainceu.com Glucagon primarily acts on the liver to stimulate glycogenolysis (the breakdown of stored glycogen (B147801) into glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors). openaccessjournals.comiomcworld.com This action increases the release of glucose into the bloodstream, counteracting the effects of insulin and preventing hypoglycemia. atrainceu.com

Other Hormones: Other hormones also contribute to the fine-tuning of glucose metabolism. Amylin, co-secreted with insulin, helps to lower blood glucose by inhibiting glucagon secretion. atrainceu.com Incretins, such as glucagon-like peptide-1 (GLP-1), are released from the small intestine in response to food and enhance insulin secretion. atrainceu.com

Cellular Signaling Pathways

The regulation of glucose transport at the cellular level involves intricate signaling networks that respond to hormonal and other stimuli.

GLUT4 Translocation: In muscle and fat cells, GLUT4 is sequestered in specialized intracellular vesicles in the absence of insulin. researchgate.netnih.gov Insulin stimulation triggers a complex signaling cascade that leads to the movement and fusion of these GLUT4 storage vesicles (GSVs) with the plasma membrane. researchgate.netmdpi.com This process involves the activation of small GTPases, such as those from the Rab, Ras, and Rho families, which regulate vesicle trafficking, tethering, and fusion. nih.govmdpi.com The PI3K/Akt pathway is central to this process, where activated Akt phosphorylates downstream targets that facilitate the exocytosis of GLUT4 vesicles. frontiersin.orgresearchgate.net

Regulation of Other GLUTs: While GLUT4 is the primary insulin-regulated transporter, other GLUTs are also subject to regulation. For instance, the expression of GLUT2 in pancreatic beta-cells can be influenced by chronic changes in blood glucose levels. nih.govnih.gov Prolonged hyperglycemia can lead to an increase in GLUT2 mRNA, while chronic hypoglycemia can cause a significant reduction. nih.govnih.gov GLUT1, which is widely expressed, can be acutely stimulated by factors like hypoxia through mechanisms that may involve translocation to the plasma membrane or activation of pre-existing transporters. physiology.org

AMP-activated protein kinase (AMPK) Signaling: AMPK is a cellular energy sensor that is activated when cellular ATP levels are low. Its activation can stimulate glucose uptake, in part by promoting the translocation of GLUT4, independently of the insulin signaling pathway. cellsignal.com This is one of the mechanisms by which exercise, which consumes ATP, can increase glucose uptake in muscles. medscape.org

Below is a summary of key regulatory mechanisms for different glucose transporters:

Detailed Research Findings

Research has elucidated many of the molecular details of glucose transport regulation. For instance, studies using techniques like positron emission tomography (PET) have shown that insulin not only increases the transport of glucose into skeletal muscle but also enhances its subsequent phosphorylation. physiology.org This indicates that both transport and the initial metabolic step are key control points.

The intricate trafficking of GLUT4 is a subject of ongoing investigation. It is understood that in the basal state, GLUT4 undergoes rapid endocytosis and is slowly recycled back to the plasma membrane. researchgate.net Insulin stimulation dramatically increases the rate of GLUT4 exocytosis and may also partially inhibit its endocytosis, leading to a net accumulation of transporters at the cell surface. nih.govresearchgate.net

Furthermore, the structural basis for the different kinetic properties of GLUT isoforms is being uncovered. For example, comparisons between GLUT1 and GLUT3 have revealed that specific motifs within the transporter proteins, such as the "A" and "SP" motifs, act as molecular switches that control the conformational changes required for the transport cycle. life-science-alliance.org

Enzymatic Interactions and Biocatalysis Involving Beta D Glucose

Glucose Oxidase (GOx) Specificity and Catalysis

Glucose Oxidase (EC 1.1.3.4) is an oxidoreductase enzyme that demonstrates a high degree of specificity for beta-D-glucose. wikipedia.orgscientificlabs.co.ukrsc.org This enzyme, commonly produced by fungi such as Aspergillus niger and Penicillium notatum, catalyzes the oxidation of this compound in the presence of molecular oxygen. wikipedia.orgsemanticscholar.orgsrce.hr The reaction yields D-glucono-δ-lactone and hydrogen peroxide as primary products. wikipedia.orgrsc.orgdergipark.org.tr

Selective Oxidation of this compound to Beta-D-Gluconolactone

The primary catalytic function of Glucose Oxidase is the oxidation of the anomeric carbon of this compound. rsc.org The enzyme is highly specific for the β-anomer of D-glucose. wikipedia.orgrsc.org While glucose in solution exists as an equilibrium mixture of α-D-glucose and β-D-glucose, GOx exclusively binds to and acts upon the β-D-glucopyranose form. wikipedia.orgatamanchemicals.com As the β-anomer is consumed in the reaction, the equilibrium between the α and β forms is driven towards the β-anomer, allowing for the eventual oxidation of all glucose in the solution. wikipedia.orgatamanchemicals.com The oxidation of this compound by GOx results in the formation of D-glucono-1,5-lactone, which subsequently hydrolyzes, often non-enzymatically, to D-gluconic acid. wikipedia.orgdergipark.org.tratamanchemicals.com

The reaction catalyzed by glucose oxidase can be summarized as follows: β-D-glucose + O₂ → D-glucono-δ-lactone + H₂O₂ rsc.orgsemanticscholar.org

Hydrogen Peroxide Production as a Byproduct

A significant outcome of the GOx-catalyzed oxidation of this compound is the production of hydrogen peroxide (H₂O₂). semanticscholar.orgmdpi.comresearchgate.net For every molecule of this compound oxidized, one molecule of hydrogen peroxide is generated as a byproduct. rsc.orgmdpi.com This production of H₂O₂ is a key feature of GOx activity and is harnessed in various applications. For instance, in the food industry, the H₂O₂ produced can act as a preservative due to its antimicrobial properties. wikipedia.org Similarly, this byproduct is central to the functioning of glucose biosensors, where the electrochemical detection of H₂O₂ is proportional to the initial glucose concentration. wikipedia.orgresearchgate.net

Enzyme-Substrate Binding Mechanisms

The catalytic action of Glucose Oxidase relies on a "ping-pong" kinetic mechanism and the presence of a flavin adenine (B156593) dinucleotide (FAD) cofactor, which is non-covalently bound within each of the two identical subunits of the enzyme. rsc.orgatamanchemicals.comebi.ac.uk The active site is located in a deep pocket within the enzyme. ebi.ac.uk

The proposed mechanism involves two main half-reactions:

Reductive Half-Reaction: β-D-glucose binds to the active site. A proton is transferred from the C1-hydroxyl group of glucose to a basic group on the enzyme, identified as His516. ebi.ac.uknih.gov Simultaneously, a hydride ion is transferred from the C1 position of glucose to the N5 position of the FAD cofactor, reducing it to FADH₂. rsc.orgebi.ac.uknih.gov This results in the formation of D-glucono-δ-lactone.

Oxidative Half-Reaction: The reduced FADH₂ is then reoxidized by molecular oxygen, the final electron acceptor. wikipedia.orgatamanchemicals.com This process can occur via one- or two-electron transfer mechanisms, ultimately producing hydrogen peroxide. nih.gov

The active site of GOx from Aspergillus niger contains key amino acid residues, including His516, Glu412, and His559, which are crucial for catalysis. nih.gov The protonation state of these residues significantly influences the rate constants of the catalytic mechanism. nih.gov

Modulation of GOx Activity and Stability

The catalytic activity and stability of Glucose Oxidase are influenced by several factors, including temperature, pH, and the presence of inhibitors or certain organic solvents. researchgate.netmedcraveonline.comrsc.org

Temperature and pH: GOx from Penicillium notatum exhibits optimal activity at a temperature of 45°C and a pH of 5.4. srce.hr The enzyme's activity generally decreases sharply above and below its optimal pH. srce.hr Different sources of GOx may have varying optimal conditions. For example, GOx from Aspergillus niger has an optimal pH of around 5.5 and a broad activity range between pH 4 and 7. scientificlabs.co.uk

Inhibitors: The hydrogen peroxide produced during the reaction can act as a competitive inhibitor of GOx, leading to enzyme inactivation, particularly at high concentrations. researchgate.netnih.gov The accumulation of gluconic acid, which lowers the pH of the solution, can also inhibit GOx activity. researchgate.netresearchgate.net Additionally, certain metal ions have been shown to inhibit the activity of GOx. srce.hr

Organic Solvents: The presence of organic solvents can modulate GOx activity. Some studies have shown that polar solvents can coordinate with amino acid residues in the glucose binding pocket, preventing substrate binding. rsc.org Conversely, apolar solvents may facilitate enzyme aggregation. rsc.org However, immobilization of the enzyme can enhance its stability in the presence of some organic solvents. rsc.org

Table 1: Kinetic Parameters and Optimal Conditions for Glucose Oxidase

Parameter Value Source Organism
Optimal pH 5.4 Penicillium notatum srce.hr
Optimal Temperature 45 °C Penicillium notatum srce.hr
KM for β-D-glucose 10.5 mM Penicillium notatum srce.hr
KM for β-D-glucose 33-110 mM Aspergillus niger scientificlabs.co.uk

| Vmax | 456 U/mg | Penicillium notatum srce.hr |

Beta-Glucosidase and Glucose Interaction

Beta-glucosidases (EC 3.2.1.21) are a widespread group of enzymes found in all domains of life that catalyze the hydrolysis of glycosidic bonds. nih.gov They play a critical role in the breakdown of various glucosides and oligosaccharides, releasing glucose in the process. nih.govtaylorandfrancis.com

Hydrolysis of Glycosidic Linkages

The primary function of beta-glucosidase is to hydrolyze β-glycosidic bonds at the non-reducing end of substrates, releasing a terminal β-D-glucose residue. nih.govresearchgate.net These enzymes act on a variety of substrates, including disaccharides like cellobiose (B7769950), aryl-β-glucosides, and other oligosaccharides. researchgate.netproteopedia.org For example, the hydrolysis of cellobiose, a disaccharide composed of two glucose units linked by a β(1→4) bond, yields two molecules of glucose. proteopedia.org

The catalytic mechanism of most beta-glucosidases (from GH families 1, 3, and 30) proceeds with a retention of the anomeric configuration and involves two key steps: nih.gov

Glycosylation: A nucleophilic residue in the enzyme's active site attacks the anomeric carbon of the glucose residue, leading to the formation of a covalent enzyme-glycone intermediate and the departure of the aglycone (the non-sugar part). nih.govresearchgate.net

Deglycosylation: A water molecule, activated by a general base catalyst in the active site, attacks the anomeric carbon of the intermediate, hydrolyzing the covalent bond and releasing the glucose molecule. nih.govresearchgate.net

A key challenge in the industrial application of many beta-glucosidases is their susceptibility to product inhibition by glucose. acs.org The accumulation of glucose in the reaction mixture can significantly slow down or halt the hydrolytic activity of the enzyme. taylorandfrancis.comacs.org

Table 2: Comparison of Enzymatic Actions on this compound

Enzyme EC Number Catalytic Action Substrate Products Key Cofactor/Mechanism
Glucose Oxidase 1.1.3.4 wikipedia.org Oxidation β-D-glucose wikipedia.org D-glucono-δ-lactone, Hydrogen peroxide wikipedia.org FAD, Ping-Pong Bi-Bi rsc.orgnih.gov

| Beta-Glucosidase | 3.2.1.21 nih.gov | Hydrolysis | β-D-glucosides (e.g., cellobiose) proteopedia.org | Glucose, Aglycone researchgate.net | Retaining mechanism (most common) nih.gov |

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
beta-D-Gluconolactone
Hydrogen peroxide
Glucose Oxidase
Beta-Glucosidase
D-glucono-δ-lactone
D-gluconic acid
α-D-glucose
β-D-glucopyranose
D-glucono-1,5-lactone
Flavin adenine dinucleotide (FAD)
FADH₂
His516
Glu412
His559
Cellobiose

Glucose Inhibition of Beta-Glucosidase Activity

Beta-glucosidase (EC 3.2.1.21) is a critical enzyme in the breakdown of cellulose (B213188), catalyzing the hydrolysis of cellobiose into two molecules of glucose. encyclopedia.pub However, its efficiency is often hampered by product inhibition, where the accumulation of glucose, the end product, slows down or halts the enzymatic reaction. mdpi.comacs.org This feedback inhibition is a major challenge in the cost-effective production of biofuels from lignocellulosic biomass. acs.orgnih.gov

The mechanism of glucose inhibition is a subject of extensive research. Studies suggest that at high concentrations, glucose can act as an inhibitor for β-glucosidase. biorxiv.org This inhibition can occur through different modes, including competitive and uncompetitive mechanisms. In some cases, glucose has been shown to un-competitively inhibit beta-glucosidase by interacting with the enzyme-substrate complex. researchgate.net The inhibition constant (Ki) for glucose varies significantly among different beta-glucosidases, with most microbial enzymes having Ki values ranging from 0.5 mM to 100 mM. asm.org However, some glucose-tolerant beta-glucosidases have been discovered that are resistant to inhibition even at high glucose concentrations. encyclopedia.pub

The structural basis for glucose tolerance is linked to features of the enzyme's active site. Glucose-tolerant β-glucosidases often possess narrower and deeper active site tunnels, which can hinder the access of the inhibitor, glucose. acs.orgnih.gov Specific amino acid residues within the active site also play a crucial role. For instance, studies have identified an aspartate residue that facilitates the removal of glucose from the catalytic pocket through a "slingshot mechanism". encyclopedia.pub

Table 1: Inhibition of Beta-Glucosidase by Glucose

Enzyme Source Substrate Glucose Concentration Inhibition Type Ki Value Reference
Aspergillus oryzae p-nitrophenyl-β-d-glucoside Various Resistant to inhibition 1.36 M asm.org
Recombinant β-glu p-nitrophenyl-β-D-glucopyranoside 10 mM Un-competitive Not specified researchgate.net
Halothermothrix orenii p-nitrophenyl-β-d-glucoside 0–2.5 M Product inhibition <50 mM (typical) nih.gov
Fungal β-glucosidases General Not specified Competitive 0.5 mM to 100 mM asm.org

Molecular Dynamics Simulations of Enzyme-Glucose Interactions

Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the intricate interactions between this compound and enzymes at an atomic level. nih.gov These computational studies provide valuable insights into the dynamic processes that govern enzyme function, including substrate binding, catalysis, and inhibition.

In the context of beta-glucosidase, MD simulations have been instrumental in elucidating the molecular basis of glucose inhibition. acs.org Simulations have shown that glucose molecules can accumulate at the entrance of the active site tunnel and near the catalytic residues, thereby blocking the access of the substrate, cellobiose. nih.gov Furthermore, these studies have revealed that an increase in glucose concentration can lead to a reduction in the number of water molecules within the active site tunnel, which is crucial for the hydrolysis reaction. nih.gov

MD simulations have also been employed to understand the conformational changes that enzymes undergo upon glucose binding. plos.org For instance, simulations of glucokinase have revealed a transition from an inactive "super-open" state to an active "closed" state upon glucose binding. plos.org These simulations have identified key residues and structural elements, such as alpha-helix 13, that play a critical role in this conformational transformation. nih.gov By providing a detailed picture of the dynamic interactions, MD simulations aid in the rational design of more efficient and glucose-tolerant enzymes for various biotechnological applications. biorxiv.org

Table 2: Key Findings from Molecular Dynamics Simulations

Enzyme Focus of Simulation Key Findings Reference
GH1 β-glucosidase (from Halothermothrix orenii) Glucose inhibition Glucose accumulates at the active site entrance and near catalytic sites, blocking substrate access. Increased glucose concentration reduces water molecules in the active site tunnel. nih.gov
GH1 β-glucosidase (from Humicola insolens) and GH3 β-glucosidase (from Aspergillus aculeatus) Glucose tolerance and inhibition mechanisms Hydrophobic and polar residues contribute to a "slingshot mechanism" for glucose release. The shape of the substrate channel and protein motion are crucial for glucose tolerance. mdpi.com
Glucokinase Activation mechanism Glucose binding induces a conformational transition from a super-open (inactive) to a closed (active) state. plos.org
Glucokinase Conformational transformation Identified three phases of structural reorganization and the critical role of helix 13 in the transition from the active to the inactive state. nih.gov

Other Enzyme Systems

Glucokinase Regulation

Glucokinase (GCK), also known as hexokinase IV, is a key enzyme in glucose homeostasis, primarily expressed in the liver and pancreatic β-cells. wikipedia.orgoup.com It catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis. oup.com Unlike other hexokinases, glucokinase has a lower affinity for glucose and is not inhibited by its product, glucose-6-phosphate, at physiological concentrations. wikipedia.org These unique kinetic properties allow it to function as a glucose sensor, responding to changes in blood glucose levels. karger.com

The regulation of glucokinase is a complex process involving both transcriptional and post-translational mechanisms. oup.com In the liver, glucokinase activity is regulated by the glucokinase regulatory protein (GKRP). pnas.org In the presence of low glucose concentrations, GKRP binds to glucokinase, inhibiting its activity and sequestering it in the nucleus. nih.gov When glucose levels rise, glucokinase is released from GKRP and translocates to the cytoplasm, where it can phosphorylate glucose. pnas.org This process is allosterically regulated by fructose-1-phosphate (B91348) and fructose-6-phosphate (B1210287). pnas.org

Mutations in the glucokinase gene can lead to disorders of glucose metabolism, such as maturity-onset diabetes of the young type 2 (MODY2) and persistent hyperinsulinemic hypoglycemia of infancy (PHHI). oup.comkarger.com

Table 3: Regulation of Glucokinase Activity

Regulatory Factor Effect on Glucokinase Location Mechanism Reference
Glucokinase Regulatory Protein (GKRP) Inhibition Liver (nucleus) Binds to glucokinase, leading to nuclear sequestration. pnas.orgnih.gov
Glucose Activation Liver, Pancreatic β-cells Promotes dissociation from GKRP and translocation to the cytoplasm. pnas.orgnih.gov
Fructose-1-Phosphate Allosteric Activator (indirect) Liver Antagonizes the inhibitory effect of GKRP. pnas.org
Fructose-6-Phosphate Allosteric Inhibitor (indirect) Liver Potentiates the inhibitory effect of GKRP. pnas.org

Glucose-6-Phosphate Isomerase Activity

Glucose-6-phosphate isomerase (GPI), also known as phosphoglucose (B3042753) isomerase or phosphohexose isomerase, is a ubiquitous enzyme that catalyzes the reversible isomerization of D-glucose-6-phosphate to D-fructose-6-phosphate. nzytech.comfrontiersin.org This reaction is the second step in glycolysis and is also involved in gluconeogenesis. nzytech.comuniprot.org

The enzyme is a dimer and its activity is crucial for carbohydrate metabolism. frontiersin.org Besides its role in glycolysis, GPI has been identified as a moonlighting protein with several other functions, acting as a neuroleukin, autocrine motility factor, and a differentiation and maturation mediator. nzytech.com

The catalytic mechanism of GPI is thought to involve general acid/base catalysis. ebi.ac.uk The reaction proceeds through the opening of the hexose (B10828440) ring, followed by the formation of a cis-enediol intermediate, and finally ring closure to form the product. ebi.ac.uk The enzyme exhibits broad substrate specificity, acting on various aldose and ketose phosphates. researchgate.netresearchgate.net

Deficiency of GPI is a rare autosomal recessive disorder that can lead to chronic nonspherocytic hemolytic anemia of varying severity. mayocliniclabs.com

**Table 4: Substrate Specificity of Glucose-6-Phosphate Isomerase from *Pyrococcus furiosus***

Substrate Type Substrate Relative Activity (%) Reference
Aldose D-glucose-6-phosphate 100 researchgate.netnih.gov
Aldose L-talose High researchgate.netnih.gov
Aldose D-ribose High researchgate.net
Aldose D-allose High researchgate.net
Ketose D-fructose-6-phosphate Not specified nzytech.com
Ketose D-ribulose High nih.gov
Ketose L-tagatose High researchgate.net

Signaling Pathways Modulated by Beta D Glucose and Its Metabolites

Pancreatic Beta-Cell Signaling in Insulin (B600854) Secretion

The regulation of insulin secretion from pancreatic beta-cells is a complex process orchestrated primarily by blood glucose levels. Beta-D-glucose, upon entering the beta-cell, initiates a cascade of signaling events that culminate in the release of insulin. This section details the key signaling pathways involved in this crucial physiological function.

The primary mechanism for glucose-stimulated insulin secretion (GSIS) begins with the transport of this compound into the pancreatic beta-cell, a process mediated by glucose transporters (GLUTs). pancreapedia.orgresearchgate.net Once inside the cell, glucose is phosphorylated by glucokinase, which acts as the glucose sensor, controlling the rate of glucose entry into metabolic pathways. pharmgkb.org Subsequent metabolism of glucose-6-phosphate through glycolysis and the mitochondrial Krebs cycle generates adenosine (B11128) triphosphate (ATP). pancreapedia.orgpharmgkb.org

This metabolic activity leads to a significant increase in the intracellular ratio of ATP to adenosine diphosphate (B83284) (ADP). nih.govdiabetesjournals.orgphysiology.org This elevated ATP/ADP ratio is the critical metabolic signal that couples glucose levels to beta-cell electrical activity. diabetesjournals.orgnih.gov The plasma membrane of the beta-cell contains ATP-sensitive potassium (KATP) channels. diabetesjournals.orgnih.gov These channels are complex proteins typically composed of four Kir6.2 subunits, which form the channel pore, and four sulfonylurea receptor (SUR1) subunits, which have a regulatory function. pharmgkb.orgmdpi.com

In a state of low blood glucose, the intracellular ATP/ADP ratio is low, and KATP channels remain open. researchgate.net This allows potassium ions (K+) to flow out of the cell, maintaining a hyperpolarized resting membrane potential. researchgate.netphysiology.org However, when glucose levels rise, the corresponding increase in the ATP/ADP ratio leads to the binding of ATP to the Kir6.2 subunits of the KATP channels. pharmgkb.orgmdpi.com This binding induces a conformational change that closes the channels. nih.govfrontiersin.org The closure of these channels prevents the efflux of K+, causing the cell membrane to depolarize. diabetesjournals.orgnih.govnih.gov This depolarization is the initial and essential step that triggers the downstream events leading to insulin exocytosis. physiology.org

Table 1: Key Molecules in KATP Channel Modulation by Glucose

Molecule/Channel Role in Pancreatic Beta-Cells Effect of High Glucose
This compound Primary fuel source and signaling molecule. Enters cell and is metabolized.
GLUT Transporters Facilitate glucose entry into the beta-cell. Increased glucose uptake. researchgate.net
Glucokinase (GCK) Phosphorylates glucose, acting as a glucose sensor. pharmgkb.org Increased rate of glycolysis.
ATP Energy currency; acts as an inhibitory signal for KATP channels. Concentration increases. nih.gov
ADP Energy precursor; promotes KATP channel opening. Concentration decreases relative to ATP. physiology.org

| KATP Channel | Regulates membrane potential by controlling K+ efflux. nih.gov | Closes due to high ATP/ADP ratio. diabetesjournals.orgfrontiersin.org |

The membrane depolarization initiated by the closure of KATP channels is the direct trigger for the activation of voltage-gated calcium channels (VGCCs) located in the beta-cell plasma membrane. pharmgkb.orgfrontiersin.org The depolarization shifts the membrane potential to a threshold that causes these channels to open, allowing an influx of extracellular calcium ions (Ca2+) into the cytoplasm. physiology.orgnih.govbiocrine.com This influx of Ca2+ is a primary driver of insulin exocytosis. pancreapedia.org

The resulting sharp increase in the intracellular Ca2+ concentration is the principal signal for the fusion of insulin-containing secretory granules with the plasma membrane. nih.govfrontiersin.org This process, known as exocytosis, releases insulin into the bloodstream. diabetesjournals.orgphysiology.org The electrical activity in beta-cells often consists of spikes in membrane potential, which leads to the repetitive opening of VGCCs and a sustained elevation of cytosolic Ca2+, ensuring a controlled release of insulin in response to the glucose stimulus. nih.govfrontiersin.org

While L-type VGCCs are considered the main pathway for Ca2+ entry in GSIS, other types, such as T-type channels, may also contribute to both basal and stimulated insulin secretion. mdpi.comfrontiersin.org The entire process, from glucose metabolism to Ca2+ influx and subsequent exocytosis, forms the core of stimulus-secretion coupling in the pancreatic beta-cell. nih.govnih.gov

Table 2: Events in Calcium-Mediated Insulin Exocytosis

Event Description Key Component(s)
Membrane Depolarization Reduction of the negative charge inside the cell due to KATP channel closure. nih.gov KATP Channel
VGCC Activation Opening of voltage-gated calcium channels in response to depolarization. pharmgkb.orgfrontiersin.org Voltage-Gated Ca2+ Channels (VGCCs)
Calcium Influx Rapid flow of Ca2+ ions from the extracellular space into the beta-cell cytoplasm. physiology.orgbiocrine.com Calcium Ions (Ca2+)

| Granule Exocytosis | The increase in intracellular Ca2+ triggers the fusion of insulin-storing vesicles with the cell membrane, releasing insulin. nih.govfrontiersin.org | Insulin Granules |

Beyond the primary KATP channel-dependent pathway, other signaling networks, including the AMP-activated protein kinase (AMPK), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/AKT pathways, play significant modulatory roles in beta-cell function. nih.govdiabetesjournals.org

AMPK Pathway : AMPK is an energy sensor that is activated during low energy states (high AMP/ATP ratio). In beta-cells, activation of AMPK generally inhibits insulin secretion. nih.gov Under high glucose conditions, AMPK activity is suppressed, which complements the stimulation of insulin secretion. The AMPK/mTOR pathway is also involved in regulating beta-cell mass and functional maturation. nih.gov

MAPK Pathway : The MAPK signaling pathway, which includes the extracellular signal-regulated kinase (ERK1/2), is involved in the regulation of beta-cell proliferation and gene expression. diabetesjournals.org Activation of receptor tyrosine kinases can trigger the Ras/Raf/MEK/ERK cascade. diabetesjournals.orgmdpi.com This pathway can be activated by growth factors and, in some contexts, by GLP-1 receptor signaling, contributing to the long-term adaptation and survival of beta-cells. diabetesjournals.orgpnas.org

PI3K/AKT Pathway : This pathway is crucial for beta-cell growth, survival, and function. nih.govmdpi.com Insulin and insulin-like growth factor (IGF-1) can activate this pathway through their respective receptors. mdpi.com Activation of the PI3K/AKT pathway promotes the nuclear translocation of key transcription factors like PDX1, which maintains beta-cell mass and stimulates insulin production. nih.gov It also plays a role in regulating insulin secretion itself, partly by influencing intracellular Ca2+ dynamics and the machinery of exocytosis. mdpi.com These pathways are interconnected and allow for the fine-tuning of insulin secretion and the regulation of beta-cell mass in response to metabolic demands. nih.govdiabetesjournals.org

The Transforming Growth Factor β (TGFβ) signaling pathway is another important regulator of pancreatic beta-cell function and differentiation. oup.com Evidence suggests that TGFβ signaling can modulate the beta-cell's response to glucose. Studies have shown that TGFβ can increase insulin secretion in a dose-dependent manner, particularly in the presence of stimulatory glucose concentrations. mdpi.comdiabetesjournals.org This suggests that intact TGFβ signaling is important for modulating glucose-stimulated insulin secretion.

The pathway exerts its effects through the downstream activation of SMAD molecules, which act as transcription factors. nih.gov For instance, TGFβ signaling has been shown to regulate insulin gene transcription via SMAD3. Furthermore, the expression levels of components within the TGFβ superfamily are themselves regulated by blood glucose levels. The inhibitory SMAD7 plays a key regulatory role in protecting normal beta-cell function; its overexpression can lead to impaired glucose response and diabetes. nih.gov TGFβ signaling is also implicated in maintaining the mature, differentiated state of beta-cells and has a role in beta-cell proliferation. nih.govdiabetesjournals.orgjst.go.jp Dysregulation of this pathway is linked to beta-cell failure in type 2 diabetes.

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone released from intestinal L-cells in response to nutrient ingestion. pnas.orgnih.gov It plays a critical role in potentiating glucose-stimulated insulin secretion. nih.govnih.govmdpi.com GLP-1 binds to its specific G protein-coupled receptor (GLP-1R) on the surface of pancreatic beta-cells. plos.orgfrontiersin.org

The activation of the GLP-1R stimulates adenylyl cyclase, leading to a rapid increase in intracellular cyclic AMP (cAMP). nih.govfrontiersin.orgphysiology.org cAMP then activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). mdpi.comnih.govfrontiersin.org

The signaling cascade initiated by GLP-1 does not typically trigger insulin secretion at low glucose levels but significantly amplifies the response at high glucose concentrations. nih.govnih.gov This glucose dependency is a key feature of its action. pnas.orgnih.gov PKA and Epac potentiate the effects of glucose by:

Further inhibiting KATP and other potassium channels, which enhances membrane depolarization. nih.gov

Modulating voltage-dependent Ca2+ channels to increase the influx of Ca2+. nih.gov

Increasing the mobilization of Ca2+ from intracellular stores.

Directly affecting the insulin granule exocytosis machinery to enhance its efficiency. frontiersin.org

In essence, GLP-1R signaling acts synergistically with the pathways initiated by glucose metabolism, making the beta-cell more sensitive and responsive to a given glucose stimulus. nih.govplos.org

Table 3: Comparison of Primary Glucose and GLP-1 Signaling in Beta-Cells

Feature Primary Glucose Signaling GLP-1 Receptor Signaling
Initiating Stimulus Increased blood this compound. pancreapedia.org Binding of GLP-1 hormone to its receptor. plos.org
Primary Intracellular Messenger Increased ATP/ADP ratio. physiology.org Increased cyclic AMP (cAMP). nih.govfrontiersin.org
Effect on KATP Channel Direct closure via ATP binding. nih.govfrontiersin.org Potentiates closure via PKA/Epac. nih.gov
Effect on Insulin Secretion Directly triggers secretion. nih.gov Potentiates glucose-stimulated secretion. nih.govmdpi.com

| Glucose Dependence | Is the glucose-sensing pathway itself. | Action is highly dependent on ambient glucose levels. pnas.orgfrontiersin.org |

Role of TGFβ Receptor Signaling

Beta-Glucan-Mediated Immune Signaling

Beta-glucans are polysaccharides composed of D-glucose monomers linked by beta-glycosidic bonds. They are prominent components of the cell walls of fungi, yeasts, bacteria, and cereals. frontiersin.org While structurally related to cellulose (B213188), their unique linkages and branching patterns allow them to be recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs). frontiersin.org This recognition triggers a range of immune responses. frontiersin.orgnih.gov

The immunomodulatory effects of beta-glucans are initiated by their binding to specific pattern recognition receptors (PRRs) on the surface of various immune cells, including macrophages, neutrophils, dendritic cells, and natural killer cells. frontiersin.orgnih.govmdpi.com Key receptors involved in beta-glucan (B1580549) recognition include:

Dectin-1: A C-type lectin receptor that is considered the major receptor for beta-glucans. nih.govmdpi.comelsevier.es Binding of beta-glucan to Dectin-1 activates intracellular signaling cascades involving the spleen tyrosine kinase (Syk). nih.gov

Toll-Like Receptors (TLRs): Beta-glucans can also interact with TLR2, TLR4, and TLR6, often in cooperation with Dectin-1. nih.govelsevier.esresearchgate.net

Complement Receptor 3 (CR3): This receptor can also bind beta-glucans, contributing to immune activation. nih.govresearchgate.net

Scavenger Receptors and Lactosylceramide (LacCer): These have also been identified as beta-glucan binding sites. nih.govelsevier.esresearchgate.net

Upon receptor binding, several downstream signaling pathways are activated, most notably the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK pathways. nih.gov This signaling leads to the transcriptional activation of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and other mediators. frontiersin.orgresearchgate.net The ultimate cellular responses include enhanced phagocytosis, production of reactive oxygen species (ROS), and the stimulation of both innate and adaptive immunity. frontiersin.orgnih.gov The specific response can vary depending on the source, size, and structure of the beta-glucan molecule. elsevier.es

Table 4: Receptors and Downstream Effects of Beta-Glucan Signaling

Receptor Expressed on Immune Cells Downstream Signaling Pathways Key Immune Outcomes
Dectin-1 Macrophages, Neutrophils, Dendritic Cells, Monocytes, T-cells. mdpi.comelsevier.es Syk-dependent pathways, NF-κB. nih.gov Phagocytosis, ROS production, Cytokine production (TNF-α, IL-6). nih.govresearchgate.net
TLR2/4/6 Macrophages, Dendritic Cells. nih.gov MyD88-mediated signaling, NF-κB, MAPK. frontiersin.orgnih.gov Inflammatory cytokine production (TNF-α, IL-12). nih.gov
CR3 Neutrophils, NK cells, Macrophages. nih.govresearchgate.net Adhesion, Cytotoxicity, Phagocytosis. nih.gov Tumor cytotoxicity, enhanced phagocytosis. nih.gov

| Lactosylceramide | Neutrophils. frontiersin.org | NF-κB, PKC signaling. frontiersin.org | Production of inflammatory mediators. frontiersin.org |

PI3K/AKT and NF-κB Pathway Activation

Glucose Sensing Beyond Insulin Secretion

While pancreatic β-cells are the most well-known glucose sensors responsible for insulin secretion, other cell types throughout the body also possess mechanisms to detect and respond to changes in glucose levels. nih.govoup.com These mechanisms are vital for nutrient homeostasis and the regulation of physiological functions like appetite and counterregulation against hypoglycemia. oup.comdiabetesjournals.org

Glucose-sensing neurons have been identified in various regions of the brain, including the hypothalamus and brainstem. oup.com These neurons can be either glucose-excited (GE), increasing their firing rate as glucose rises, or glucose-inhibited (GI), which increase their firing rate as glucose falls. oup.com The sensing mechanism in many GE neurons is thought to be analogous to that in pancreatic β-cells, relying on glucose metabolism. nih.govoup.com Glucose enters the cell, is phosphorylated by glucokinase (which acts as the primary sensor), and undergoes glycolysis and mitochondrial oxidation. nih.govdiabetesjournals.org This leads to an increase in the ATP/ADP ratio, which closes ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization and an increased firing rate. nih.govnih.gov

In addition to this metabolism-dependent pathway, metabolism-independent glucose sensing has also been reported. oup.com This can involve sodium-glucose cotransporters (SGLTs), which link the transport of glucose into the cell with the transport of sodium ions. An increase in extracellular glucose leads to increased cotransport of sodium, which directly depolarizes the cell membrane. oup.com Glucose-sensing cells are also found in the gastrointestinal tract, portal vein, and carotid body, forming a distributed network for monitoring and regulating systemic glucose homeostasis. oup.comdiabetesjournals.org

Glycosylation Processes Involving Beta D Glucose

O-linked Beta-N-acetylglucosaminylation (O-GlcNAcylation)

O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. nih.govpeerj.comwikipedia.org This process is distinct from other forms of glycosylation as it is not elongated into more complex structures and turns over more rapidly than the proteins it modifies. wikipedia.org The cycling of O-GlcNAc is regulated by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. nih.govresearchgate.net This rapid cycling allows O-GlcNAcylation to function as a key regulatory mechanism in a multitude of cellular processes. nih.govfrontiersin.org

Role as a Metabolic Sensor

This modification allows cells to adapt to changes in nutrient availability and other environmental signals to maintain homeostasis. nih.gov For example, under conditions of high nutrient flux, such as hyperglycemia in diabetes, O-GlcNAcylation levels are consistently elevated. frontiersin.org This nutrient-sensing capability is fundamental to the regulation of signaling, transcription, and cellular metabolism. frontiersin.org The dynamic nature of O-GlcNAc cycling positions it as an ideal regulator of cellular processes in direct response to metabolic fluctuations. nih.gov

Impact on Protein Function and Regulation

The attachment of O-GlcNAc to proteins can profoundly alter their function and regulation in numerous ways. researchgate.netroyalsocietypublishing.org It can modulate protein stability, localization, enzymatic activity, and interactions with other proteins. wikipedia.orgfrontiersin.orgpnas.org

One of the most significant impacts of O-GlcNAcylation is its extensive crosstalk with protein phosphorylation. frontiersin.org Both modifications occur on serine and threonine residues, and they can compete for the same modification site or influence each other at different sites on the same protein. royalsocietypublishing.orgfrontiersin.org This interplay is critical in regulating signaling pathways, such as those involving NF-κB, where O-GlcNAcylation can promote transcriptional activity. frontiersin.org For instance, O-GlcNAcylation of the RelA subunit of NF-κB enhances its nuclear translocation and transcriptional activity. nih.gov

O-GlcNAcylation also regulates protein stability. frontiersin.org For example, O-GlcNAcylation of the tumor suppressor protein p53 can affect its stability. frontiersin.org Similarly, O-GlcNAcylation of RIPK3, a protein involved in inflammation, has been shown to decrease its protein stability, thereby limiting excessive inflammation. frontiersin.org

Furthermore, this modification can control the subcellular localization of proteins. frontiersin.org The transcription factor NeuroD1, for instance, translocates to the nucleus to initiate transcription upon O-GlcNAcylation in response to elevated glucose. frontiersin.org Conversely, O-GlcNAcylation of β-catenin at Ser23 promotes its localization to the plasma membrane, thereby inhibiting its nuclear functions. peerj.comfrontiersin.org

Effects on Peptide and Protein Stability and Function

Glycosylation, the attachment of sugar moieties to proteins and peptides, is a widespread post-translational modification that significantly influences their physicochemical properties, including stability and function. mdpi.comnih.gov These glycans can protect proteins from degradation, maintain their optimal conformation, and enhance their stability against various stresses. nih.govcreative-biolabs.com

Inhibition and Promotion of Enzymatic Degradation of Peptides

Glycosylation can either inhibit or promote the enzymatic degradation of peptides, depending on the specific protease and the context of the glycosylation. mdpi.comnih.gov Generally, the bulky and hydrophilic nature of glycans can sterically hinder the access of proteases to their cleavage sites on the peptide backbone, thereby protecting the peptide from proteolysis. frontiersin.org This steric hindrance is a common mechanism by which glycosylation enhances peptide stability. frontiersin.org

However, the effect is not universally inhibitory. A study using a model peptide, KYNEtWRSED (5-t), demonstrated that while glycosylation inhibited degradation by most serine-like proteases, it actually promoted degradation in the presence of chymotrypsin. mdpi.comnih.govresearchgate.net This promotional effect was attributed to enhanced hydrogen bonding and electrostatic interactions between the glycosylated peptide and chymotrypsin, which facilitated the enzymatic action. mdpi.comnih.gov The study found that modifications with various monosaccharides, with the exception of β-D-GalNAc, differentially promoted the degradation of the model peptide by chymotrypsin. mdpi.com

Effect of Glycosylation on Enzymatic Degradation of a Model Peptide
ProteaseEffect of GlycosylationObserved MechanismReference
TrypsinInhibitionSite-blocking effect of the modified monosaccharide. mdpi.com
ElastaseInhibitionSite-blocking effect of the modified monosaccharide. mdpi.com
ChymotrypsinPromotion (except with β-D-GalNAc)Strengthened hydrogen bonding and electrostatic interactions between the glycopeptide and the enzyme. mdpi.comnih.govresearchgate.net
Proteinase K (PROK)InhibitionInterference with the interaction between the protease active site and the peptide. mdpi.com
PepsinNo Degradation (with or without glycosylation)The peptide itself is resistant to this enzyme. mdpi.com
PapainNo Degradation (with or without glycosylation)The peptide itself is resistant to this enzyme. mdpi.com

Influence of Glycosylation Site and Monosaccharide Type

The specific site of glycosylation and the type of monosaccharide attached are critical determinants of the effect on protein and peptide stability. mdpi.comnih.gov Research has shown that attaching a glycan can have a striking and clear effect on the folding energy landscape that is highly dependent on the precise location of the modification. researchgate.net

The type of monosaccharide also plays a significant role. Different monosaccharides can lead to varying degrees of inhibition or promotion of enzymatic degradation. mdpi.comresearchgate.net While most monosaccharides promoted the degradation of a model peptide by chymotrypsin, β-D-GalNAc did not, indicating that the specific structure of the sugar is key to the interaction with the enzyme. mdpi.comnih.gov In general, glycosylation is known to increase the conformational stability of proteins against chemically induced denaturation. nih.gov This stabilization can be enthalpic in origin, resulting from favorable interactions like hydrogen bonds between the glycan and the protein surface. pnas.orgnih.gov

Advanced Glycation End-Products (AGEs) Formation

Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through a non-enzymatic reaction between reducing sugars, such as glucose, and the amino groups of proteins, lipids, and nucleic acids. e-dmj.orgnih.govwikipedia.org This process, known as the Maillard reaction, is a key pathway for AGE formation and is significantly accelerated in hyperglycemic conditions. e-dmj.orgmdpi.com

The initial step involves the reaction of a reducing sugar with an amino group to form a Schiff base, which then rearranges to a more stable Amadori product. e-dmj.orgnih.gov Over time, these Amadori products undergo a series of irreversible dehydration, condensation, and oxidation reactions to form stable, cross-linked AGEs. e-dmj.orgahajournals.org Besides glucose, other sugar derivatives like fructose (B13574) and dicarbonyl compounds such as glyoxal (B1671930) and methylglyoxal (B44143) are also potent precursors for AGE formation. e-dmj.org Fructose, for instance, has a glycation activity that is approximately ten times stronger than that of glucose. e-dmj.org

The accumulation of AGEs occurs as part of normal aging but is markedly increased in conditions like diabetes mellitus due to chronic hyperglycemia. e-dmj.orgdiabetesjournals.org These products can alter the structure and function of proteins, leading to increased stiffness of tissues like the vasculature by cross-linking extracellular matrix proteins such as collagen. ahajournals.org AGEs are implicated in the pathophysiology of various diseases, particularly diabetic vascular complications, by inducing oxidative stress and inflammatory responses. e-dmj.orgmdpi.com

Key Steps in AGE Formation from Glucose
StepDescriptionKey Molecules InvolvedReference
1. Initial ReactionNon-enzymatic reaction of a reducing sugar (glucose) with a free amino group on a protein.Glucose, Protein (e.g., Lysine residue) e-dmj.orgnih.gov
2. Schiff Base FormationFormation of an unstable covalent adduct.Schiff base e-dmj.orgnih.gov
3. Amadori RearrangementThe unstable Schiff base rearranges to form a more stable ketoamine.Amadori product (e.g., Fructosyl-lysine) e-dmj.orgnih.gov
4. Late-Stage ReactionsSlow, irreversible reactions including dehydration, condensation, and oxidation of Amadori products.Dicarbonyls (Glyoxal, Methylglyoxal), Reactive oxygen species e-dmj.orgahajournals.org
5. Final AGE FormationFormation of stable, heterogeneous, and often cross-linked products.Carboxymethyl-lysine (CML), Pentosidine nih.govahajournals.org

Inhibition Mechanisms by Beta-D-Glucose Derivatives

Glycosylation in Biological Systems and its Implications

The presence and structure of glycans on cell surfaces and proteins have profound implications for the immune system and neurological health.

The human immune system produces immunoglobulin G (IgG) antibodies that can specifically recognize a wide array of glycan structures. ebi.ac.uk This repertoire of anti-glycan antibodies plays a role in immunity to pathogens, as many bacterial and fungal surfaces are decorated with glycans. ebi.ac.uk For instance, antibodies that recognize β-(1,3)-glucans, which are found on the surface of fungi, have been identified in healthy individuals. rsc.org It is thought that antibodies against the linear β-(1,3)-backbone are protective, while those against β-(1,6)-branches may not be. rsc.org

Studies have shown that the repertoire of glycan-specific IgG antibodies can be altered in certain disease states, such as primary antibody deficiencies (PADs). ebi.ac.ukebi.ac.uk In these conditions, there can be a loss of reactivity to certain glycans, which may have clinical implications. ebi.ac.ukebi.ac.uk Furthermore, natural antibodies to self-antigens, including glycans, are believed to be important for clearing apoptotic cells and controlling inflammation. plos.org

Glycosylation can significantly alter the pharmacological properties of a compound, including its bioavailability and ability to cross the blood-brain barrier. This has been explored to enhance the neuroprotective effects of certain molecules.

A notable example is the glycosylation of the flavonoid chrysin (B1683763) with β-D-glucose tetraacetate to form a compound denoted as LQFM280. oup.comresearcher.life This glycosylated form of chrysin has demonstrated enhanced neuroprotective effects against aluminum-induced neurotoxicity in animal models. oup.comresearcher.life LQFM280 showed higher antioxidant activity and was more effective at reversing memory loss and preventing neuronal death compared to the non-glycosylated chrysin. oup.comresearcher.life The improved efficacy is attributed to the increased bioavailability of the glycosylated compound at the brain level. oup.comresearcher.lifeunibo.it

Similarly, LQFM280 has shown superior neuroprotective effects in a model of Huntington's disease, mitigating weight loss, memory impairment, and oxidative stress more effectively than chrysin alone. nih.gov These findings suggest that glycosylation with this compound derivatives can be a promising strategy for developing new treatments for neurodegenerative diseases. oup.comresearcher.lifenih.govnih.gov

Glycosylated CompoundAglyconeBiological EffectProposed Mechanism
LQFM280ChrysinEnhanced neuroprotection against aluminum-induced toxicity and in a Huntington's disease model. oup.comresearcher.lifenih.govIncreased bioavailability and ability to cross the blood-brain barrier. oup.comresearcher.lifeunibo.it

Pathophysiological Implications of Beta D Glucose Dysregulation

Type 2 Diabetes Mellitus (T2DM)

Type 2 Diabetes Mellitus is a complex metabolic disorder characterized by chronic hyperglycemia resulting from a combination of insulin (B600854) resistance and inadequate insulin secretion. medscape.comnih.gov The progression of T2DM involves a series of pathophysiological events that ultimately lead to the failure of pancreatic beta-cells to compensate for the body's diminished response to insulin. mdpi.commdpi.com

Beta-Cell Dysfunction and Impaired Insulin Secretion

A critical element in the development of T2DM is the progressive decline in the function of pancreatic beta-cells. mdpi.comwjgnet.com Initially, in response to insulin resistance, beta-cells compensate by increasing insulin secretion to maintain normal blood glucose levels. mdpi.com However, this state of hyperinsulinemia places a significant metabolic burden on the beta-cells. mdpi.com Over time, this sustained demand leads to beta-cell exhaustion and a decline in their ability to secrete sufficient insulin. wjgnet.commdpi.com

This dysfunction manifests as a blunted and delayed insulin response to glucose stimulation. diabetesjournals.org A key feature is the loss of the acute, first-phase insulin secretion that normally occurs within minutes of a glucose challenge. diabetesjournals.org As the disease progresses, even the sustained, second-phase insulin secretion becomes impaired. mdpi.com Studies have shown that in individuals with T2DM, the beta-cell mass can be reduced by as much as 50% compared to individuals with normal glucose tolerance. diabetesjournals.org This reduction in beta-cell mass, coupled with impaired function of the remaining cells, is a hallmark of T2DM. wjgnet.com

The underlying mechanisms for beta-cell dysfunction are multifactorial and include:

Glucotoxicity: Chronic exposure to high levels of glucose is toxic to beta-cells, impairing their function and promoting apoptosis (cell death). mdpi.come-dmj.org This creates a vicious cycle where hyperglycemia further damages the cells responsible for lowering it.

Lipotoxicity: Elevated levels of free fatty acids, often seen in obesity and insulin resistance, can also be detrimental to beta-cell function. mdpi.comahajournals.org The accumulation of lipids within and around the pancreas is associated with beta-cell dysfunction. mdpi.com

Endoplasmic Reticulum (ER) Stress: The high demand for insulin synthesis in a state of insulin resistance can lead to stress in the endoplasmic reticulum, the cellular organelle responsible for protein folding. mdpi.com This ER stress can trigger apoptotic pathways, leading to beta-cell death. mdpi.com

Oxidative Stress: The metabolic processes in beta-cells, particularly in response to high glucose, can generate reactive oxygen species (ROS). e-dmj.org An imbalance between ROS production and the cell's antioxidant defenses leads to oxidative stress, which damages cellular components and impairs insulin secretion. mdpi.come-dmj.org

Insulin Resistance Mechanisms

Insulin resistance is a condition where target tissues such as skeletal muscle, adipose tissue, and the liver fail to respond effectively to normal circulating levels of insulin. medscape.commdpi.com This is a primary and early defect in the development of T2DM. kjim.org

In skeletal muscle, insulin resistance is characterized by a significant reduction in insulin-stimulated glucose uptake. ahajournals.orgjci.org This is primarily due to a defect in the translocation of the glucose transporter type 4 (GLUT4) from intracellular storage vesicles to the cell surface. nih.govbiologists.com Under normal conditions, insulin binding to its receptor initiates a signaling cascade that culminates in the movement of GLUT4 to the plasma membrane, allowing glucose to enter the cell. pnas.org In insulin-resistant states, this signaling pathway is impaired.

Several molecular mechanisms contribute to insulin resistance:

Impaired Insulin Receptor Substrate (IRS) Signaling: A key step in the insulin signaling pathway is the phosphorylation of insulin receptor substrate (IRS) proteins. ahajournals.org In insulin-resistant individuals, there is often reduced tyrosine phosphorylation of IRS-1, which is a critical activating step. ahajournals.org Conversely, there can be increased serine phosphorylation of IRS-1, which inhibits its function. ahajournals.org

Ectopic Lipid Accumulation: The accumulation of lipids, particularly diacylglycerol (DAG) and ceramides, within muscle and liver cells is strongly associated with insulin resistance. ahajournals.orgnih.gov These lipid metabolites can activate protein kinase C (PKC) isoforms that phosphorylate and inhibit key components of the insulin signaling pathway. nih.gov

Inflammation: Obesity and insulin resistance are associated with a state of chronic, low-grade inflammation. nih.gov Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), can be released from adipose tissue and interfere with insulin signaling. nih.gov

Hexosamine Biosynthesis Pathway (HBP): When there is an excess of glucose, some of it can be shunted into the hexosamine biosynthesis pathway. nih.gove-dmj.org This pathway produces UDP-N-acetylglucosamine, which can lead to the O-GlcNAcylation of various proteins, including those in the insulin signaling cascade, thereby impairing their function. nih.gove-dmj.org

Hyperglycemia-Induced Metabolic Events

Chronic hyperglycemia in T2DM is not just a symptom but also a driver of further pathological changes. nih.gov The persistently elevated levels of beta-D-glucose in the blood lead to a cascade of detrimental metabolic events.

One of the major consequences of chronic hyperglycemia is the non-enzymatic glycation of proteins and lipids, leading to the formation of Advanced Glycation End-products (AGEs) . nih.gov AGEs can accumulate in various tissues and contribute to the long-term complications of diabetes. nih.gov They can modify the structure and function of proteins, leading to cellular damage and dysfunction. nih.gov The interaction of AGEs with their receptors (RAGE) on cells can trigger inflammatory responses and oxidative stress, further exacerbating the pathological state. nih.gov

Hyperglycemia also leads to increased flux through the polyol pathway , where glucose is converted to sorbitol and then to fructose (B13574). This process consumes NADPH, a critical cofactor for the antioxidant enzyme glutathione (B108866) reductase. The depletion of NADPH can impair the cell's ability to counteract oxidative stress.

Furthermore, persistent hyperglycemia can lead to an overproduction of reactive oxygen species (ROS) from the mitochondrial electron transport chain. nih.gov This mitochondrial dysfunction contributes to the oxidative stress that is a common feature of diabetic complications. nih.gov

The metabolic imbalances caused by hyperglycemia can also lead to dyslipidemia, characterized by elevated levels of triglycerides and small, dense low-density lipoprotein (LDL) particles, and low levels of high-density lipoprotein (HDL) cholesterol. medscape.comjvsmedicscorner.com This lipid profile is highly atherogenic and significantly increases the risk of cardiovascular disease in individuals with T2DM. medscape.com

Role of Glucose Transporters in Diabetic Pathophysiology

Glucose transporters (GLUTs) are a family of membrane proteins that facilitate the transport of glucose across cell membranes. Their dysregulation plays a pivotal role in the pathophysiology of T2DM.

GLUT4: This is the primary insulin-responsive glucose transporter found in skeletal muscle and adipose tissue. diabetesjournals.org In T2DM, both the expression and the insulin-stimulated translocation of GLUT4 to the cell surface are impaired. nih.govdiabetesjournals.org This defect is a major contributor to the reduced glucose uptake by these tissues, leading to hyperglycemia. nih.gov Studies have shown that even a moderate overexpression of GLUT4 can improve insulin sensitivity. pnas.orgdiabetesjournals.org Saturated fats, like palmitate, can induce insulin resistance by disrupting the intracellular sorting and translocation of GLUT4. biologists.com

GLUT2: This transporter is found in the liver, pancreas, and intestines and has a low affinity for glucose, allowing it to transport glucose effectively only when blood glucose levels are high. researchgate.net In pancreatic beta-cells, GLUT2 is part of the glucose-sensing mechanism that triggers insulin secretion. researchgate.net While its direct role in the initial stages of T2DM is debated, some studies suggest that chronic hyperglycemia can lead to a reduction in GLUT2 expression in beta-cells, contributing to impaired glucose-stimulated insulin secretion. researchgate.net In the intestines, insulin resistance may lead to less regulated translocation of GLUT2 to the apical membrane, potentially increasing glucose absorption and worsening hyperglycemia. oatext.com

GLUT1: This transporter is responsible for basal glucose uptake in many tissues, including the brain and red blood cells. In diabetic kidney disease, the expression of GLUT1 in the glomeruli can be altered, potentially contributing to the pathological changes seen in this complication. frontiersin.org

GLUT12: Expressed in insulin-sensitive tissues like skeletal muscle and fat, GLUT12 has been suggested as another insulin-responsive glucose transporter. oatext.com Its potential role in T2DM pathophysiology is an area of ongoing research. oatext.com

Table 1: Key Glucose Transporters in Diabetic Pathophysiology

Transporter Primary Location(s) Role in T2DM Pathophysiology
GLUT4 Skeletal muscle, Adipose tissue Impaired insulin-stimulated translocation leads to reduced glucose uptake and hyperglycemia. nih.govdiabetesjournals.org
GLUT2 Pancreas (beta-cells), Liver, Intestines Part of the glucose-sensing mechanism in beta-cells; altered expression may contribute to impaired insulin secretion. researchgate.net
GLUT1 Ubiquitous, Brain, Red blood cells Altered expression in diabetic nephropathy. frontiersin.org
GLUT12 Skeletal muscle, Adipose tissue Potentially another insulin-responsive transporter; its role is under investigation. oatext.com

MicroRNA-Mediated Regulation in Beta-Cell Dysfunction

MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression at the post-transcriptional level. diabetesjournals.org There is growing evidence that dysregulation of specific miRNAs contributes to the beta-cell dysfunction seen in T2DM. diabetesjournals.orgnih.gov

Several miRNAs have been identified as key players in regulating beta-cell function, including insulin synthesis, secretion, and cell survival. diabetesjournals.orgoup.com

miR-375: This was one of the first miRNAs found to be highly abundant in beta-cells and is a critical regulator of beta-cell mass and insulin secretion. oup.comfrontiersin.org

miR-7: This miRNA is involved in regulating insulin gene expression and exocytosis. frontiersin.orgimrpress.com Its expression levels can be altered in diabetic states. frontiersin.org

miR-200 family: Overexpression of the miR-200 family has been shown to induce apoptosis in beta-cells. diabetesjournals.org Upregulation of miR-200c has been observed in human islets from T2DM donors and is associated with reduced insulin secretion. diabetesjournals.org

miR-126: Reduced levels of miR-126 in T2DM patients have been linked to impaired insulin signaling through its regulation of IRS-1. imrpress.com

miR-184: This miRNA is involved in beta-cell compensation during the development of diabetes. diabetesjournals.org

miR-770-5p: Expression of this miRNA is upregulated in patients with T2DM and its knockdown has been shown to protect pancreatic beta-cell function. spandidos-publications.com

These miRNAs can act as rheostats, fine-tuning the expression of their target genes to maintain normal beta-cell function. oup.com However, in the context of T2DM, their expression can become dysregulated due to factors like chronic hyperglycemia and inflammation, contributing to the progressive failure of beta-cells. diabetesjournals.orgoup.com This makes miRNAs potential therapeutic targets for preserving or restoring beta-cell function. diabetesjournals.org

Table 2: MicroRNAs Implicated in Beta-Cell Dysfunction in T2DM

MicroRNA Observed Change in T2DM Key Target(s)/Function(s) Reference(s)
miR-375 Dysregulated Regulates beta-cell mass and insulin secretion. oup.comfrontiersin.org
miR-7 Altered expression Regulates insulin gene expression and exocytosis. frontiersin.orgimrpress.com
miR-200c Upregulated Induces apoptosis; reduces insulin secretion by targeting ETV5. diabetesjournals.orgdiabetesjournals.org
miR-126 Reduced Regulates IRS-1, impacting insulin signaling. imrpress.com
miR-770-5p Upregulated Affects beta-cell viability and insulin secretion. spandidos-publications.com

Gestational Diabetes Mellitus (GDM) Pathophysiology

Gestational Diabetes Mellitus (GDM) is defined as glucose intolerance with onset or first recognition during pregnancy. mdpi.comnih.gov The pathophysiology of GDM shares similarities with T2DM, primarily involving beta-cell dysfunction in the face of insulin resistance. nih.govemjreviews.com

During a normal pregnancy, hormonal changes, particularly from placental hormones like human placental lactogen, estrogen, and cortisol, lead to a state of physiological insulin resistance. mdpi.comhopkinsmedicine.org This is a normal adaptation to ensure an adequate supply of glucose to the growing fetus. mdpi.com To compensate for this insulin resistance, a healthy pregnant woman's pancreatic beta-cells increase insulin secretion by two- to three-fold. mdpi.com

In GDM, the beta-cells are unable to mount this compensatory response adequately. mdpi.comemjreviews.com This failure to overcome the pregnancy-induced insulin resistance results in maternal hyperglycemia. mdpi.com Thus, GDM can be viewed as an "unmasking" of a pre-existing, underlying beta-cell dysfunction that might not be apparent outside of the metabolic stress of pregnancy. emjreviews.come-dmj.org

Several factors contribute to the beta-cell dysfunction in GDM:

Genetic Predisposition: Genetic variants in genes associated with beta-cell function and insulin action, such as TCF7L2, CDKAL1, and IRS1, increase the risk of developing GDM. frontiersin.org

Inflammation: Pro-inflammatory cytokines like TNF-α and IL-6 can impair insulin signaling and contribute to beta-cell dysfunction. mdpi.comfrontiersin.org

Hormonal Factors: The anti-insulin effects of placental hormones are a primary driver of the increased insulin demand. hopkinsmedicine.org

Metabolic Factors: Pre-pregnancy obesity and excessive gestational weight gain exacerbate insulin resistance. mdpi.com

Following delivery, the removal of the placenta and its hormones typically resolves the insulin resistance, and blood glucose levels return to normal in most women. mdpi.com However, women with a history of GDM have a significantly increased risk of developing T2DM later in life, highlighting the shared pathophysiological link of underlying beta-cell insufficiency. e-dmj.org

Neurological Disorders

The dysregulation of this compound has profound implications for the central nervous system, contributing to the pathogenesis of several neurological disorders. The brain is highly dependent on a constant supply of glucose for its energy needs, and disruptions in glucose metabolism can trigger a cascade of detrimental events, including neuroinflammation, oxidative stress, and neuronal cell death. frontiersin.orgmdpi.com

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. medigraphic.com A growing body of evidence highlights a significant link between altered glucose metabolism and the pathogenesis of AD. medigraphic.commdpi.com In fact, AD is sometimes referred to as "Type 3 diabetes" due to the shared molecular and cellular features with diabetes mellitus, such as insulin resistance and glucose dysregulation. medigraphic.com

Chronic hyperglycemia, a state of persistently high blood glucose, is a key risk factor for AD. mdpi.comnih.gov Elevated glucose levels can exacerbate the core pathologies of AD through several mechanisms. mdpi.comnih.gov Hyperglycemia promotes the accumulation of Aβ in the brain, contributes to oxidative stress, fuels neuroinflammation, and impairs the structural and functional integrity of neurons, ultimately leading to neurodegeneration. mdpi.comnih.gov Studies have shown that even high-normal blood sugar levels, below the threshold for diabetes, are associated with an increased risk of dementia. alzinfo.org In brain regions susceptible to AD pathology, glucose concentrations are found to be significantly higher, and these elevated levels correlate with the severity of both Aβ deposition and neurofibrillary tangles. mdpi.com

Conversely, brain glucose hypometabolism, a state of reduced glucose utilization in the brain, is a well-established early feature of AD, often preceding the onset of clinical symptoms. frontiersin.orgresearchgate.net This energy deficit is believed to be a critical driver of the synaptic dysfunction and neuronal loss seen in the disease. researchgate.netalzheimers.gov Astrocytes, a type of glial cell, play a crucial role in supplying energy to neurons by breaking down glucose into lactate (B86563). alzheimers.gov In AD, the presence of Aβ and tau proteins can impair this process, leading to a reduction in lactate production and depriving neurons of a vital fuel source. alzheimers.gov This metabolic failure contributes significantly to the cognitive decline observed in AD patients. alzheimers.gov

Table 1: Impact of Dysregulated Glucose Metabolism on Alzheimer's Disease Pathology

Metabolic AbnormalityPathophysiological Consequence in Alzheimer's DiseaseSupporting Evidence
Chronic Hyperglycemia Increased accumulation of amyloid-beta (Aβ) plaques. mdpi.comnih.govEpidemiological studies show a higher AD risk in individuals with hyperglycemia. mdpi.com Elevated brain glucose levels correlate with Aβ deposition severity. mdpi.com
Exacerbated oxidative stress and neuroinflammation. nih.govHigh glucose levels lead to the production of reactive oxygen species (ROS) and pro-inflammatory molecules. mdpi.comnih.gov
Impaired neuronal integrity and neurodegeneration. nih.govGlucotoxicity can cause structural and functional damage to brain cells and nerves. nih.gov
Brain Glucose Hypometabolism Reduced energy supply to neurons, leading to synaptic dysfunction. alzheimers.govAstrocytes in AD brains show reduced ability to metabolize glucose into lactate, a key neuronal fuel. alzheimers.gov
Precedes and contributes to cognitive decline. researchgate.netBrain imaging studies detect hypometabolism in individuals years before clinical AD diagnosis. researchgate.net
Contributes to the formation of Aβ plaques and tau tangles. researchgate.netInsufficient glucose availability can lead to decreased protective protein modifications (O-GlcNAcylation), promoting pathological protein aggregation. researchgate.net

Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is a critical post-translational modification essential for a vast array of cellular functions. nih.gov In the nervous system, it is vital for processes like synaptic signaling and cell-to-cell communication. longdom.org Dysregulation of glycosylation has been increasingly implicated in the pathology of various neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. nih.govlongdom.org

Abnormal glycosylation patterns can disrupt protein folding and function, leading to the misfolding and aggregation of proteins that are hallmarks of these diseases. longdom.org For instance, in Alzheimer's disease, altered glycosylation of the tau protein is known to affect its ability to stabilize microtubules, contributing to its aggregation into neurofibrillary tangles. longdom.org Similarly, changes in glycosylation can impact the processing of amyloid precursor protein (APP), favoring the production of the toxic Aβ peptide. pnas.org

A specific and highly dynamic type of glycosylation called O-GlcNAcylation, which involves the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar to proteins, acts as a nutrient sensor, directly linking cellular glucose availability to protein function. researchgate.netnih.gov O-GlcNAcylation is particularly abundant in the brain and is thought to have a generally protective role against neurodegeneration. nih.govportlandpress.com Research suggests a complex interplay between O-GlcNAcylation and phosphorylation, another key post-translational modification. These two modifications can compete for the same or nearby sites on proteins like tau. portlandpress.com A decrease in O-GlcNAcylation, which can result from brain glucose hypometabolism, is associated with the hyperphosphorylation of tau, promoting its aggregation. frontiersin.org Conversely, increasing O-GlcNAcylation levels has been shown to inhibit the aggregation of both tau and α-synuclein (a protein central to Parkinson's disease) and reduce Aβ production in animal models. pnas.orgportlandpress.com Therefore, the impairment of glycosylation, and specifically O-GlcNAcylation, represents a key mechanistic link between glucose dysregulation and the protein pathology that drives neurodegeneration. researchgate.netoup.com

Alzheimer's Disease and Glucose Metabolism

Metabolic Stress and Complications

Chronic dysregulation of this compound, particularly hyperglycemia, imposes significant metabolic stress on the body, leading to a wide range of debilitating complications. nih.govnih.gov This stress arises from the toxic effects of high glucose levels, which trigger a series of harmful biochemical pathways. frontiersin.org The resulting cellular damage is a primary driver of the long-term complications associated with conditions like diabetes mellitus, including neuropathy (nerve damage), retinopathy (eye damage), nephropathy (kidney disease), and cardiovascular disease. nih.govnih.gov

One of the major pathways activated by hyperglycemia is the non-enzymatic glycation of proteins and lipids, which leads to the formation of a heterogeneous group of molecules known as Advanced Glycation End Products (AGEs). nih.govmdpi.com The formation of AGEs is a slow process that occurs naturally with aging but is greatly accelerated in the presence of high glucose. nih.govahajournals.org AGEs can alter the structure and function of proteins, such as collagen in blood vessel walls, leading to vascular stiffness and damage. nih.govahajournals.org They can also bind to specific receptors (like RAGE), triggering intracellular signaling cascades that promote oxidative stress and inflammation. mdpi.comahajournals.org This AGE-RAGE interaction is a key contributor to the development and progression of various diabetic complications. nih.govmdpi.com

Furthermore, hyperglycemia-induced metabolic stress leads to an overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and causing oxidative stress. frontiersin.orgmdpi.com This oxidative stress damages cellular components, including lipids, proteins, and DNA, and contributes to mitochondrial dysfunction. mdpi.com The combination of AGE formation, oxidative stress, and chronic inflammation creates a vicious cycle that damages tissues throughout the body, underscoring the systemic impact of this compound dysregulation. nih.govmdpi.com

Table 2: Major Complications Arising from Glucose-Induced Metabolic Stress

ComplicationAffected SystemPrimary Mechanisms
Diabetic Neuropathy Peripheral & Autonomic Nervous SystemAGE formation on nerve proteins, oxidative stress, inflammation, impaired blood flow to nerves. nih.govnih.gov
Diabetic Retinopathy Eyes (Retina)AGE-induced damage to retinal capillaries, increased vascular permeability, oxidative stress, inflammation. nih.govnih.gov
Diabetic Nephropathy KidneysAGE accumulation in the glomeruli, thickening of the glomerular basement membrane, oxidative stress, hemodynamic changes. nih.govnih.gov
Cardiovascular Disease Heart & Blood VesselsAGE-mediated vascular stiffening and atherosclerosis, endothelial dysfunction, oxidative stress, inflammation, altered lipid metabolism. nih.govahajournals.org

Advanced Research Methodologies and Translational Applications

Biosensor Development for Beta-D-Glucose Detection

The detection and quantification of this compound are critical in various fields, most notably in clinical diagnostics for diabetes management. This has spurred extensive research into the development of highly sensitive and selective biosensors. These devices translate a biological recognition event into a measurable signal, and in the context of glucose sensing, they predominantly rely on enzymatic reactions and electrochemical principles.

Enzymatic Biosensors (e.g., Glucose Oxidase-based)

Enzymatic biosensors are the cornerstone of commercial glucose monitoring devices. mdpi.com The most widely used enzyme is Glucose Oxidase (GOx), an oxidoreductase that specifically catalyzes the oxidation of this compound. wikipedia.org GOx is favored due to its high selectivity for this compound, stability over a range of pH, ionic strength, and temperature, as well as its relatively low cost and ease of production from sources like the fungus Aspergillus niger. wikipedia.orgnih.gov

The fundamental reaction catalyzed by GOx involves the oxidation of this compound to D-glucono-δ-lactone, which subsequently hydrolyzes to gluconic acid. wikipedia.org In this process, the enzyme's cofactor, flavin adenine (B156593) dinucleotide (FAD), is reduced to FADH2. wikipedia.orgnih.gov Molecular oxygen then reoxidizes FADH2 back to FAD, producing hydrogen peroxide (H2O2) as a byproduct. nih.govpineresearch.com

The reaction can be summarized as follows:

β-D-glucose + GOx(FAD) → D-glucono-δ-lactone + GOx(FADH2) nih.gov

GOx(FADH2) + O2 → GOx(FAD) + H2O2 nih.gov

The detection of glucose can then be achieved by measuring the consumption of oxygen, the production of hydrogen peroxide, or by using mediators to facilitate electron transfer. nih.gov

Electrochemical Detection Principles

The majority of glucose biosensors are electrochemical because of their high sensitivity, reproducibility, low cost, and ease of maintenance. nih.govresearchgate.net These sensors convert the biological reaction into a measurable electrical signal. The primary electrochemical techniques employed are amperometry, potentiometry, and conductometry. nih.govnih.gov

Amperometric sensors are the most common type and work by applying a constant potential to the working electrode and measuring the resulting current from the oxidation or reduction of an electroactive species. nih.govnih.gov In the context of GOx-based sensors, this involves the detection of hydrogen peroxide. The H2O2 produced in the enzymatic reaction is oxidized at the electrode surface (typically platinum), generating a current that is directly proportional to the glucose concentration. pineresearch.comnih.gov

The three generations of electrochemical glucose biosensors are distinguished by their electron transfer mechanism:

First-generation sensors measure the concentration of oxygen consumed or hydrogen peroxide produced by the enzymatic reaction. nih.govfrontiersin.org A significant drawback is their dependence on ambient oxygen levels and the high operating potential required, which can lead to interference from other electroactive species. frontiersin.org

Second-generation sensors utilize non-physiological electron acceptors, known as mediators, to shuttle electrons from the enzyme's active site to the electrode surface. nih.govnih.gov This approach reduces the operating potential and overcomes the oxygen limitation. nih.gov Mediators like ferrocene (B1249389) and its derivatives are effective because they are stable, pH-independent, and react rapidly with the enzyme. nih.gov

Third-generation sensors aim for direct electron transfer between the enzyme and the electrode without the need for mediators. mdpi.comnih.gov This is often achieved by using organic conducting materials or nanomaterials to facilitate the electron transfer, leading to reagentless and potentially implantable sensors. mdpi.comnih.gov

Selectivity for Beta Anomer in Biosensing

A crucial aspect of GOx-based biosensors is the enzyme's high specificity for the β-anomer of D-glucose. nih.govnih.govresearchgate.net In an aqueous solution, D-glucose exists in equilibrium between its α and β anomeric forms, with approximately 36% as α-D-glucose and 64% as β-D-glucose at equilibrium. researchgate.net Since GOx only acts on β-D-glucose, the α-anomer must first convert to the β-form to be detected. nih.govresearchgate.net

This anomeric selectivity can lead to underestimation of the total glucose concentration if the analysis time is too short for the mutarotation (interconversion of anomers) to reach equilibrium. researchgate.netjofem.org While this conversion occurs spontaneously, the rate can be slow. researchgate.netjofem.org To address this, some analytical methods incorporate the enzyme mutarotase, which accelerates the interconversion between the α and β forms, ensuring a more accurate measurement of total glucose. jofem.orgub.edu For many clinical applications, especially in blood glucose monitoring, the physiological conditions are relatively constant, allowing for reliable estimations based on the β-anomer. researchgate.net The dissolution of pure β-D-glucose crystals in a biosensor setup can result in an initial current "overshoot" before settling at the equilibrium value, a phenomenon that can be mathematically modeled. researchgate.net

Sensor Immobilization Strategies and Performance

The performance and stability of an enzymatic biosensor are critically dependent on the method used to immobilize the enzyme onto the electrode surface. nih.gov Effective immobilization aims to retain the enzyme's catalytic activity while ensuring a stable and reproducible sensor response. nih.gov Common immobilization techniques include:

Physical Entrapment: In this method, the enzyme is physically confined within a polymeric matrix, such as a polyacrylamide gel or sol-gel. mdpi.compurdue.edu This approach is relatively simple and does not chemically modify the enzyme. purdue.edu

Covalent Attachment: This involves the formation of covalent bonds between the enzyme and the electrode surface. mdpi.comnih.gov This method provides a more stable and durable immobilization.

Cross-linking: Enzymes are chemically linked to each other using a bifunctional reagent, forming a three-dimensional network on the electrode surface. mdpi.com

The choice of immobilization strategy significantly impacts sensor performance characteristics such as sensitivity, response time, and operational stability. For instance, entrapment in sol-gel polymers like TEOS and TMOS can create a porous structure that facilitates the diffusion of glucose and hydrogen peroxide. purdue.edu The incorporation of nanomaterials, such as carbon nanotubes and gold nanoparticles, into the immobilization matrix can further enhance performance by increasing the electrode surface area and facilitating electron transfer. nih.govpurdue.edu

Table 1: Comparison of Sensor Immobilization Strategies

Immobilization Technique Principle Advantages Disadvantages
Physical Entrapment Enzyme is physically trapped in a polymer matrix or gel. mdpi.compurdue.edu Simple; No chemical modification of the enzyme. purdue.edu Potential for enzyme leakage; Mass transfer limitations. mdpi.com
Covalent Attachment Formation of covalent bonds between the enzyme and the support. mdpi.comnih.gov Strong binding; High stability. nih.gov Can sometimes lead to loss of enzyme activity if the active site is involved.
Cross-linking Chemical linking of enzyme molecules to each other. mdpi.com High enzyme loading; Good stability. Can cause enzyme denaturation; Potential for diffusion barriers.

Computational Modeling and Simulation Studies

Computational modeling has become an indispensable tool for understanding the complex dynamics of biological systems at a molecular level. In the context of this compound, these models provide insights into cellular transport mechanisms and can aid in the rational design of therapeutic interventions.

Glucose Transport Dynamics in Cells

Computational models have been developed to simulate the transport of glucose into various cell types, providing a quantitative framework for understanding these intricate processes. nih.govresearchgate.net These models often incorporate key components of the glucose transport system, including glucose transporters (GLUTs) and the enzymatic reactions that follow cellular uptake.

For example, a computational model of glucose transport in human pancreatic β-cells has been constructed to elucidate the mechanisms underlying glucose-stimulated insulin (B600854) secretion. nih.govplos.org These cells are crucial for maintaining glucose homeostasis. nih.gov The model simulates the diffusion of glucose into the β-cell via GLUT1 and GLUT2 transporters and its subsequent phosphorylation by glucokinase to form glucose-6-phosphate. plos.org This phosphorylation step is critical as it traps glucose inside the cell and commits it to glycolysis. plos.org

These simulations have revealed the existence of a metabolic "tipping point." nih.govplos.org Below a certain threshold of glucose transport, the rate of intracellular glucose-6-phosphate production becomes limited, leading to β-cell dysfunction, a hallmark of Type 2 diabetes. nih.govplos.org By modeling the entire pathway, researchers can identify which steps are most sensitive to intervention, thereby pinpointing potential therapeutic targets to restore normal glucose transport and cell function. nih.govplos.org

Similarly, models of glucose uptake in intestinal epithelial cells have been developed. These models incorporate the activities of different transporters, such as SGLT1 and GLUT2, and can simulate how factors like luminal glucose concentration and blood flow rate affect glucose absorption. researchgate.netfrontiersin.org These computational studies are crucial for understanding nutrient absorption and can provide insights into conditions like malabsorption syndromes.

Table 2: Key Components in a Computational Model of Pancreatic β-Cell Glucose Transport

Component Function Role in the Model
Plasma Glucose The extracellular source of glucose. Input variable, simulating post-meal glucose levels. plos.org
GLUT1/GLUT2 Membrane proteins that facilitate glucose diffusion into the cell. Modeled as bidirectional transporters whose flux depends on the glucose concentration gradient. plos.org
Intracellular Glucose Unphosphorylated glucose within the cytoplasm. A key state variable determined by the balance of transport and phosphorylation.
Glucokinase (GK) Enzyme that phosphorylates glucose to glucose-6-phosphate. Modeled as the rate-limiting step for glucose utilization in β-cells. plos.org
Glucose-6-Phosphate (G6P) The product of glucokinase activity. Represents the entry point into glycolysis and subsequent metabolic pathways leading to insulin secretion. plos.org

Metabolic Engineering and Bioprocess Optimization

Gluconic acid, a product of this compound oxidation, has wide applications in various industries. nih.govnih.gov Its production is primarily achieved through the biocatalytic action of glucose oxidase (GOx), an enzyme that converts this compound to D-glucono-δ-lactone, which then hydrolyzes to gluconic acid. mdpi.comajol.info Enhancing the efficiency and stability of GOx is a key goal in metabolic engineering.

Researchers have employed mutagenesis, both random and site-directed, to improve the properties of GOx from fungi like Aspergillus niger. ajol.infoplos.orgnih.gov Computational design and molecular evolution have led to the creation of GOx variants with significantly improved thermostability and catalytic efficiency. nih.govnih.gov For instance, a computationally designed mutant of A. niger GOx showed an 8.5°C increase in its apparent melting temperature and achieved nearly complete conversion of 324 g/L of D-glucose to gluconic acid within 18 hours, a two-fold increase in yield compared to the wild-type. nih.gov Another study using laboratory evolution produced a mutant with six amino acid substitutions that increased its thermal inactivation half-life at 60°C by 8.4-fold and its catalytic efficiency (kcat/Km) by 1.78-fold. nih.gov

Specific mutations have been identified that contribute to these enhancements. A single point mutation, T132S, in A. niger GOx resulted in a three-fold improvement in the catalytic rate (kcat). plos.org In silico studies have also explored mutations to decrease the Km value, aiming to overcome substrate inhibition at high glucose concentrations. researchgate.netundip.ac.id One such study identified the H559D mutant as having a favorable change in Gibbs free energy (ΔG) and Km value, suggesting it could lead to increased gluconic acid production. researchgate.netundip.ac.id Furthermore, fusing GOx with proteins like Vitreoscilla hemoglobin (VHb), an efficient oxygen carrier, has been shown to increase the catalytic efficiency by up to 96%, addressing the issue of oxygen limitation in industrial fermentation. nih.gov

Table 1: Selected Glucose Oxidase Mutants and Their Enhanced Properties

Mutant/MethodSource OrganismKey Improvement(s)Fold Increase/ChangeReference(s)
Computationally Designed MutantAspergillus nigerThermostability (Tm), GA Yield+8.5 °C, ~2-fold nih.gov
M4 (6 substitutions)Aspergillus nigerThermostability (t1/2 at 60°C), Catalytic Efficiency8.4-fold, 1.78-fold nih.gov
T132SAspergillus nigerCatalytic Rate (kcat)3-fold plos.org
UV Mutant U-6Aspergillus nigerExtracellular GOx Activity1.57-fold ajol.info
VHb-GS1-GoxA FusionAspergillus nigerCatalytic Efficiency (Kcat/Km)96% increase nih.gov
H559DIPBCC.08.610Binding Affinity (ΔG, Km)Decreased values researchgate.netundip.ac.id

Therapeutic Strategies and Drug Development

The transport of this compound across cell membranes is a critical process, and its modulation is a key strategy for treating diseases like diabetes and cancer. mdpi.comresearchgate.net This is primarily achieved by targeting two families of glucose transporters: the facilitative glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs). researchgate.netwikipedia.org

In cancer therapy, the focus is often on inhibiting GLUTs, particularly GLUT1, which is overexpressed in many tumor cells to meet their high energy demands (the Warburg effect). mdpi.comnih.govmdpi.com Blocking glucose uptake can starve cancer cells, inhibit their growth, and induce apoptosis. mdpi.comnih.gov Several small molecules and antibodies that inhibit GLUT1 have been investigated, some of which potentiate the effects of conventional chemotherapy. mdpi.com

In the context of type 2 diabetes, the primary targets are the SGLT2 proteins located in the proximal tubules of the kidney. explorationpub.combmj.comnih.gov SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus. wikipedia.orgbmj.com SGLT2 inhibitors, a class of oral medications, block this reabsorption, leading to the excretion of excess glucose in the urine. explorationpub.comfrontiersin.org This mechanism effectively lowers blood glucose levels, reduces body weight, and has shown protective effects on the cardiovascular and renal systems. wikipedia.orgexplorationpub.com The development of these inhibitors was inspired by phlorizin, a natural compound from apple tree bark known to inhibit SGLTs. explorationpub.com

Table 2: Therapeutic Targeting of Glucose Transporters

Target TransporterDisease ContextTherapeutic StrategyMechanism of ActionReference(s)
GLUT1CancerInhibitionBlock glucose uptake into tumor cells, leading to energy depletion and cell death. mdpi.comnih.govmdpi.com
SGLT2Type 2 DiabetesInhibitionPrevent glucose reabsorption in the kidney, promoting urinary glucose excretion and lowering blood glucose. wikipedia.orgexplorationpub.combmj.com

Development of Anti-Glycation Agents

The non-enzymatic glycation of proteins, initiated by the reaction of reducing sugars such as this compound with free amino groups on proteins, leads to the formation of Advanced Glycation End-products (AGEs). thieme-connect.demdpi.com The accumulation of these products is implicated in the pathogenesis of various chronic diseases, making the inhibition of their formation a significant therapeutic goal. eurekaselect.com Consequently, extensive research has focused on identifying and developing compounds, known as anti-glycation agents, that can interfere with this process at various stages. tandfonline.com These agents represent a promising strategy for mitigating the detrimental effects of glycation. eurekaselect.comtandfonline.com

The mechanisms by which anti-glycation agents exert their effects are diverse and target different points in the glycation pathway. tandfonline.comtandfonline.com The initial stage involves the reaction between a reducing sugar and a protein's amino group to form a Schiff base, which then rearranges into a more stable Amadori product. thieme-connect.detandfonline.com Subsequent reactions, including dehydration, oxidation, and rearrangement, convert these early products into irreversible and heterogeneous AGEs. thieme-connect.de Anti-glycation strategies are often designed to interrupt this cascade.

Key inhibitory mechanisms include:

Trapping of Reactive Amino Groups: Some compounds compete with proteins by reacting with their free amino groups, rendering them unavailable for glycation by glucose. tandfonline.comtandfonline.com

Scavenging of Carbonyl Compounds: A critical pathway in AGE formation involves reactive dicarbonyl intermediates like methylglyoxal (B44143) (MG). Many potent inhibitors function by trapping these dicarbonyl species, preventing them from reacting with proteins. tandfonline.comnih.gov

Metal Ion Chelation: The oxidation of glucose and glycated intermediates, a process known as glycoxidation, is often catalyzed by transition metal ions. Agents that chelate these metals can inhibit this oxidative degradation. tandfonline.comresearchgate.netresearchgate.net

Free Radical Scavenging: Oxidative stress and the generation of free radicals are closely linked with the glycation process. eurekaselect.com Antioxidant compounds can scavenge these radicals, thereby inhibiting the formation of AGEs. ekosfop.or.krnih.gov

Protection of Protein Structure: Some agents can bind to proteins, stabilizing their native conformation and physically blocking the sites susceptible to glycation. nih.govresearchgate.netnih.gov

A wide array of both synthetic and natural compounds have been investigated for their anti-glycation potential. Aminoguanidine (B1677879) was one of the first synthetic compounds identified as a potent inhibitor, primarily acting as a scavenger of dicarbonyl compounds. tandfonline.commdpi.com Other synthetic drugs, such as the anti-diabetic medication metformin, also exhibit anti-glycation properties by trapping methylglyoxal. tandfonline.com

However, significant attention has been directed towards natural products due to their structural diversity and potential for lower toxicity. researchgate.net These include various classes of phytochemicals and other bioactive molecules. tandfonline.com Polyphenols, such as flavonoids and tannins, are particularly effective inhibitors of glycation. nih.gov For instance, the flavonoid rutin (B1680289) is thought to inhibit glycation by trapping reactive amino groups, preventing their reaction with glucose. tandfonline.comtandfonline.com Curcumin, the active component in turmeric, has been shown to inhibit the formation of fluorescent AGEs and decrease levels of fructosamine (B8680336) and α-dicarbonyl compounds in bovine serum albumin (BSA) glycation models. ekosfop.or.kr

Among the most potent natural inhibitors studied is Penta-O-galloyl-β-D-glucopyranoside (PGG), a hydrolyzable gallotannin. nih.gov Research has demonstrated its superior efficacy compared to aminoguanidine in inhibiting multiple stages of glycation. nih.gov PGG not only blocks the formation of early and late-stage glycation products but also helps maintain the native protein structure and can trap reactive intermediates like methylglyoxal. nih.govresearchgate.netnih.gov

Research Findings on Anti-Glycation Agents

The following interactive table summarizes key research findings for several compounds investigated for their ability to inhibit glycation, particularly in models involving glucose.

Q & A

How can the structural confirmation of β-D-glucose and its derivatives be methodologically validated in experimental settings?

Basic Research Question
Structural validation of β-D-glucose and its derivatives (e.g., β-D-glucose pentaacetate) requires a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the anomeric configuration (β-form) and substituent positions, while X-ray crystallography provides definitive proof of stereochemistry . High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can distinguish β-D-glucose from α-anomers or degradation products . For crystalline derivatives like β-D-glucose pentaacetate, melting point analysis and thin-layer chromatography (TLC) are supplementary methods to assess purity .

What synthetic strategies are optimal for preparing β-D-glucose derivatives such as β-D-glucose pentaacetate?

Basic Research Question
The synthesis of β-D-glucose pentaacetate involves acylation of D-glucose with acetic anhydride in the presence of a catalyst like pyridine. Key considerations include:

  • Reagent ratios : Excess acetic anhydride ensures complete esterification of all hydroxyl groups.
  • Temperature control : Reactions are typically conducted at 50–60°C to minimize side reactions.
  • Workup : Neutralization of acidic byproducts (e.g., acetic acid) and purification via recrystallization from ethanol yield high-purity crystals .
    Advanced variations employ Lewis acids to enhance regioselectivity for glycosylation reactions .

How can researchers resolve contradictions in reported enzymatic activities involving β-D-glucose?

Advanced Research Question
Discrepancies in enzyme kinetics (e.g., hexokinase or mutarotase activity) may arise from differences in experimental conditions:

  • Anomer specificity : Enzymes like glucose oxidase preferentially act on β-D-glucose, while mutarotases catalyze α/β interconversion. Validate substrate anomer composition using polarimetry or enzyme-coupled assays .
  • Cofactor dependencies : For oxidoreductases (e.g., glucose dehydrogenase), confirm coenzyme specificity (NAD+ vs. NADP+) and pH optima .
  • Data normalization : Account for enzyme purity (e.g., via SDS-PAGE) and activity units when comparing studies .

What methodologies are employed to study β-D-glucose’s role in glycogen metabolism and glycolysis?

Advanced Research Question
β-D-glucose 6-phosphate (G6P), a key intermediate, is analyzed using:

  • Enzymatic assays : Hexokinase converts β-D-glucose to G6P, quantified via NADPH formation in coupled reactions with glucose-6-phosphate dehydrogenase .
  • Isotopic tracing : Radiolabeled [U-¹⁴C]-glucose tracks flux through glycolysis or the pentose phosphate pathway.
  • Mutarotase inhibition : To isolate β-D-glucose-specific effects, use inhibitors like N-bromosuccinimide to block α/β interconversion .

How can β-D-glucose be utilized in "green" synthesis of nanomaterials, and what are the mechanistic considerations?

Advanced Research Question
β-D-glucose acts as a reducing agent in nanoparticle synthesis (e.g., silver nanoparticles):

  • Reduction mechanism : The aldehyde group in β-D-glucose donates electrons, reducing metal ions (Ag⁺ → Ag⁰) under mild heating (60–80°C) .
  • Stabilization : Polysaccharides (e.g., starch) or β-D-glucose derivatives prevent aggregation via steric or electrostatic stabilization .
  • Optimization : Adjust pH, glucose concentration, and reaction time to control particle size and monodispersity .

What challenges arise in quantifying β-D-glucose in complex biological matrices?

Basic Research Question
Interference from α-D-glucose or metabolites requires:

  • Enzymatic specificity : Use β-D-glucose oxidase coupled with peroxidase for selective colorimetric detection .
  • Chromatographic separation : HPLC with refractive index or mass spectrometry (MS) detectors resolves anomers and phosphorylated derivatives (e.g., G6P) .
  • Sample pretreatment : Deproteinize samples (e.g., with perchloric acid) to avoid enzymatic degradation during analysis .

How do researchers address the limitations of β-D-glucose derivatives in pharmaceutical applications?

Advanced Research Question
For derivatives like β-D-glucose pentaacetate:

  • Toxicity profiling : Conduct in vitro cytotoxicity assays (e.g., MTT) and in vivo studies to assess biocompatibility .
  • Metabolic stability : Evaluate hydrolysis rates in plasma or liver microsomes to optimize prodrug designs .
  • Stereochemical purity : Monitor anomerization during synthesis using chiral columns or circular dichroism (CD) .

What future research directions are prioritized for β-D-glucose in metabolic engineering?

Advanced Research Question
Emerging areas include:

  • Pathway engineering : Modifying microbial strains (e.g., E. coli) to enhance β-D-glucose uptake for biofuel production .
  • Enzyme engineering : Designing mutarotases with altered kinetic parameters to control anomer ratios in industrial processes .
  • Glycomics : Mapping β-D-glucose’s interactions with lectins or immune receptors using surface plasmon resonance (SPR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.